Product packaging for 5-Cyano-1,2,3-thiadiazole(Cat. No.:)

5-Cyano-1,2,3-thiadiazole

Cat. No.: B15230546
M. Wt: 111.13 g/mol
InChI Key: RMYKOFBFMSOHTQ-UHFFFAOYSA-N
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Description

5-Cyano-1,2,3-thiadiazole is a synthetically valuable nitrogen- and sulfur-containing heterocycle that serves as a key precursor and molecular scaffold in advanced chemical research. Its electron-deficient aromatic system, functionalized with a reactive cyano group, makes it a versatile building block for constructing more complex molecular architectures. In medicinal chemistry, this core structure is utilized in the synthesis of compounds with potential biological activity. For instance, closely related 5-cyano-1,2,4-thiadiazole derivatives have been investigated and shown to exhibit weak antimicrobial activity against organisms like Helicobacter pylori . Furthermore, the 1,2,3-thiadiazole scaffold is recognized for its broad range of nascent pharmacological activities, including reported use as an antifungal, antibacterial, anticancer, and antiviral agent . Beyond pharmaceutical applications, the 1,2,3-thiadiazole ring system is of significant interest in materials science. Research into related conjugated systems containing thiadiazole and triazole units explores their application in organic electronics, such as in the development of dyes for dye-sensitized solar cells (DSSCs) . The compound also serves as a fundamental substrate in methodological development, enabling studies on switchable synthesis routes to access various 4,5-functionalized 1,2,3-thiadiazoles and isomeric 1,2,3-triazoles from cyanothioacetamides, highlighting its utility in exploring new synthetic pathways . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HN3S B15230546 5-Cyano-1,2,3-thiadiazole

Properties

Molecular Formula

C3HN3S

Molecular Weight

111.13 g/mol

IUPAC Name

thiadiazole-5-carbonitrile

InChI

InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2H

InChI Key

RMYKOFBFMSOHTQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=N1)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1,2,3-thiadiazole is a heterocyclic compound of growing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2,3-thiadiazole ring system, it possesses a unique combination of electronic properties and potential biological activities. The presence of the cyano group, a potent electron-withdrawing substituent, significantly influences the molecule's reactivity, polarity, and ability to participate in intermolecular interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance through a representative signaling pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. While experimental data for certain properties remain to be fully elucidated in publicly available literature, a combination of computed and predicted values provides valuable insights into its molecular characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃HN₃SPubChem
Molecular Weight 111.13 g/mol PubChem
IUPAC Name 1,2,3-thiadiazole-5-carbonitrilePubChem
CAS Number 57352-02-0PubChem
Canonical SMILES C1=C(SN=N1)C#NPubChem
InChI InChI=1S/C3HN3S/c4-1-3-2-5-6-7-3/h2HPubChem
XLogP3 (Predicted) 0.5PubChem
Topological Polar Surface Area 77.8 ŲPubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 0PubChem
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available

Experimental Protocols

The synthesis of 1,2,3-thiadiazoles can be achieved through several established methods, including the Hurd-Mori, Pechmann, and Wolff syntheses. The Hurd-Mori synthesis is a versatile and widely used method for the preparation of 1,2,3-thiadiazoles from hydrazones with an adjacent active methylene group. Below is a detailed, plausible experimental protocol for the synthesis of this compound based on the principles of the Hurd-Mori reaction.

Synthesis of this compound via Hurd-Mori Reaction

This protocol describes a two-step process starting from cyanoacetic acid hydrazide.

Step 1: Formation of the Hydrazone Intermediate

  • Reactants:

    • Cyanoacetic acid hydrazide

    • An appropriate aldehyde or ketone (e.g., formaldehyde or acetone)

    • Ethanol (as solvent)

    • Glacial acetic acid (as catalyst)

  • Procedure:

    • Dissolve cyanoacetic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • To this stirring solution, add the aldehyde or ketone (1.1 equivalents) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the obtained hydrazone using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Step 2: Cyclization to this compound

  • Reactants:

    • Hydrazone intermediate from Step 1

    • Thionyl chloride (SOCl₂)

    • An inert solvent (e.g., dichloromethane or toluene)

  • Procedure:

    • Suspend the dried hydrazone intermediate (1 equivalent) in the inert solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath to 0-5 °C.

    • Add thionyl chloride (2-3 equivalents) dropwise to the stirring suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

    • Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet defined in the literature, the broader class of 1,2,3-thiadiazole derivatives has demonstrated a range of biological activities, including anticancer, antiviral, and plant-activating properties. The anticancer activity of many heterocyclic compounds, including thiadiazole derivatives, often involves the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis. The following diagram illustrates a plausible mechanism by which a generic 1,2,3-thiadiazole derivative might exert its anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling cascade.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiadiazole This compound (or derivative) Thiadiazole->PI3K inhibits Thiadiazole->Akt inhibits Thiadiazole->mTORC1 inhibits

Caption: Plausible anticancer mechanism of a 1,2,3-thiadiazole derivative via PI3K/Akt/mTOR pathway inhibition.

This diagram illustrates how a 1,2,3-thiadiazole derivative could potentially inhibit key kinases (PI3K, Akt, mTOR) in this pathway, thereby blocking downstream signals that promote cell growth and survival, and ultimately leading to an anti-tumor effect. It is important to note that this is a generalized representation, and the precise molecular targets of this compound would require dedicated experimental validation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide has summarized its core physicochemical properties, provided a detailed synthetic protocol, and explored a potential avenue of its biological activity. Further experimental investigation into its physical characteristics and biological mechanisms of action is warranted to fully unlock the potential of this intriguing molecule. The information presented herein serves as a valuable resource for researchers and scientists embarking on studies involving this compound and its derivatives.

Spectroscopic Analysis of 5-Cyano-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Cyano-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with detailed experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These predictions are based on published data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~9.6Singlet

Prediction based on the ¹H NMR data for benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile, where the proton on a similar thiadiazole ring appears at 9.59 ppm[4].

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-4~140-150
C-5~155-160
C≡N~115-120

Predictions for C-4 and C-5 are based on data for the parent 1,2,3-thiadiazole and benzo[1,2-d:4,5-d′]bis([2][3]thiadiazole)-4-carbonitrile[4][5]. The prediction for the cyano carbon is based on data for benzo[1,2-d:4,5-d′]bis([2][3]thiadiazole)-4-carbonitrile, which shows a signal at 119.3 ppm for the cyano group[4].

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C≡N Stretch2230 - 2240Strong
C=N Stretch (ring)~1600Medium
C-H Stretch (ring)~3100Medium
Ring Vibrations1300 - 1500Medium-Weak

The C≡N stretching frequency is based on the value of 2233 cm⁻¹ reported for benzo[1,2-d:4,5-d′]bis([1][2][3]thiadiazole)-4-carbonitrile[4]. The other predicted frequencies are based on general values for aromatic heterocyclic compounds.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺111.00Molecular Ion
[M - N₂]⁺83.00Loss of nitrogen molecule
[M - N₂ - HCN]⁺56.00Subsequent loss of hydrogen cyanide

The primary fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion[2][6]. The molecular weight of this compound (C₃HN₃S) is 111.13 g/mol .

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values & Fragmentation Pattern MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Quantum Chemical Calculations for 5-Cyano-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyano-1,2,3-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the thiadiazole ring and the cyano substituent. Quantum chemical calculations are indispensable tools for elucidating the molecular structure, electronic properties, and reactivity of such novel compounds, providing insights that complement and guide experimental studies. This technical guide outlines the standard computational protocols and expected data for a thorough quantum chemical investigation of this compound.

Computational Methodology

The quantum chemical calculations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Software

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Level of Theory

A common and reliable level of theory for molecules of this nature is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p). This combination offers a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.

Calculation Types
  • Geometry Optimization: The molecular structure is fully optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the dipole moment are calculated to understand the molecule's reactivity and polarity.

Data Presentation

Optimized Geometrical Parameters

The following table presents a representative structure of optimized bond lengths and bond angles for a cyano-substituted azole ring, as would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation.

Parameter Value (Å or °)
Bond Lengths (Å)
N1-N21.35
N2-C31.32
C3-S41.75
S4-C51.73
C5-N11.34
C5-C61.44
C6-N71.16
Bond Angles (°)
N1-N2-C3110.0
N2-C3-S4115.0
C3-S4-C590.0
S4-C5-N1112.0
C5-N1-N2113.0
N1-C5-C6124.0
S4-C5-C6124.0
C5-C6-N7178.0
Calculated Vibrational Frequencies

This table shows a selection of predicted vibrational frequencies and their assignments for a molecule with a cyano-substituted heterocyclic ring.

Frequency (cm⁻¹) Symmetry Assignment
2250A'C≡N stretch
1550A'C=N stretch
1450A'Ring stretch
1200A'C-N stretch
950A'Ring deformation
850A'C-S stretch
600A"Out-of-plane bend
Electronic and Thermochemical Properties

Key electronic and thermochemical properties are summarized in the table below.

Property Value
Electronic Properties
HOMO Energy (eV)-7.5
LUMO Energy (eV)-2.1
HOMO-LUMO Gap (eV)5.4
Dipole Moment (Debye)4.2
Thermochemical Properties
Zero-point energy (kcal/mol)45.3
Enthalpy (kcal/mol)48.1
Gibbs Free Energy (kcal/mol)25.6

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general synthetic approach can be adapted from known procedures for related compounds.

General Synthesis of Substituted 1,2,3-Thiadiazoles

A common method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction. A generalized protocol is as follows:

  • Hydrazone Formation: A ketone or aldehyde is reacted with hydrazine or a substituted hydrazine to form the corresponding hydrazone.

  • Cyclization with Thionyl Chloride: The purified hydrazone is then treated with thionyl chloride (SOCl₂). This reagent serves as the sulfur source and promotes the cyclization to the 1,2,3-thiadiazole ring.

  • Work-up and Purification: The reaction mixture is typically quenched with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

For the synthesis of this compound, a plausible precursor would be a compound containing an α-cyano ketone or a related reactive species.

Characterization

The synthesized compound would be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡N stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Quantum Chemical Calculation Workflow

G Quantum Chemical Calculation Workflow A Molecule Input (this compound) B Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Electronic Property Calculation C->E F Optimized Geometry (Bond Lengths, Angles) C->F G Vibrational Spectra (IR, Raman) D->G H Electronic Data (HOMO, LUMO, Dipole Moment) E->H I Analysis and Interpretation F->I G->I H->I

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Relationship between Theoretical and Experimental Data

G Correlation of Theoretical and Experimental Data cluster_0 Computational Results cluster_1 Experimental Data A Calculated Geometry D X-ray Crystallography A->D Comparison & Validation B Calculated Vibrational Frequencies E IR/Raman Spectroscopy B->E Comparison & Validation C Calculated Electronic Transitions F UV-Vis Spectroscopy C->F Comparison & Validation

The Diverse Biological Activities of 5-Cyano-1,2,3-Thiadiazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. The incorporation of a cyano group at the 5-position of this ring system has been shown to modulate and enhance a variety of biological activities, making 5-cyano-1,2,3-thiadiazole derivatives a subject of growing interest in the quest for novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds.

Synthesis of the this compound Core

The primary and most common method for the synthesis of the 1,2,3-thiadiazole ring is the Hurd-Mori reaction. This reaction involves the cyclization of hydrazones with thionyl chloride. For the synthesis of this compound derivatives, a key starting material is often a cyanoacetyl compound which is converted to its corresponding hydrazone before cyclization.

A general synthetic workflow is depicted below:

Synthesis_Workflow start Cyanoacetic Acid Derivative step1 Reaction with a Hydrazine Source start->step1 step2 Formation of Hydrazone Intermediate step1->step2 step3 Cyclization with Thionyl Chloride (Hurd-Mori Reaction) step2->step3 product This compound Derivative step3->product

General synthetic workflow for this compound derivatives.

Further modifications and functionalization at the 4-position of the thiadiazole ring can be achieved by utilizing appropriately substituted starting materials or through post-cyclization reactions, leading to a diverse library of derivatives for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential in various therapeutic and agricultural applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives. While specific data for this compound derivatives is still emerging, related structures have shown significant cytotoxic effects against various cancer cell lines. For instance, d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (DHEA) derivatives have demonstrated potent antitumor activity against human breast cancer T47D cells, with IC50 values in the nanomolar range, comparable to the standard drug adriamycin.[1] The presence of the cyano group can enhance the electrophilicity of the thiadiazole ring, potentially facilitating interactions with biological nucleophiles in cancer cells.

Antimicrobial Activity

The thiadiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. The biological activity of these compounds is often attributed to the presence of the -N=C-S- moiety. While extensive data exists for 1,3,4-thiadiazole derivatives, the exploration of 5-cyano-1,2,3-thiadiazoles as antibacterial and antifungal agents is an active area of research.

Insecticidal Activity

Thiadiazole derivatives have also shown promise as insecticides.[2] For example, certain N-tert-butyl-N,N′-diacylhydrazines incorporating a 1,2,3-thiadiazole moiety have exhibited significant mortality against agricultural pests like Plutella xylostella.[3] The cyano group can influence the lipophilicity and electronic properties of the molecule, which are critical for its penetration through the insect cuticle and interaction with the target site.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of selected thiadiazole derivatives, providing a comparative overview of their potency. It is important to note that specific data for this compound derivatives is limited in the public domain, and the presented data for other thiadiazole isomers serves as a reference for potential activity.

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives

Compound ClassCell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole DHEA derivativesT47D (Breast Cancer)0.042 - 0.058[1]
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHeLa (Cervical Cancer)0.70
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesU2OS (Osteosarcoma)0.69

Table 2: Insecticidal Activity of Selected 1,2,3-Thiadiazole Derivatives

Compound ClassInsect SpeciesActivityReference
N-tert-butyl-N,N′-diacylhydrazinesPlutella xylostella79% mortality at 200 µg/mL[3]
(E)-β-farnesene based carboxamidesMyzus persicaeLC50 = 33.4 µg/mL[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activity of novel compounds. Below are methodologies for key assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Seed Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate for 48-72h step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate for 4h step3->step4 step5 Solubilize Formazan Crystals with DMSO step4->step5 step6 Measure Absorbance at 570 nm step5->step6 end Calculate IC50 Values step6->end

Workflow for the MTT cytotoxicity assay.
Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antibacterial activity of a compound by measuring the zone of inhibition of bacterial growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Agar_Well_Diffusion_Workflow start Prepare Bacterial Inoculum step1 Inoculate Agar Plate start->step1 step2 Create Wells in Agar step1->step2 step3 Add Test Compounds to Wells step2->step3 step4 Incubate Plate step3->step4 end Measure Zone of Inhibition step4->end

Workflow for the agar well diffusion antibacterial assay.
Antifungal Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Insecticidal Activity: Leaf-Dip Bioassay against Spodoptera littoralis

This method is commonly used to evaluate the insecticidal activity of compounds against leaf-eating insects.

Protocol:

  • Compound Preparation: Prepare different concentrations of the test compounds in an appropriate solvent with a surfactant.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., castor bean) into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves in a petri dish with a specific number of insect larvae (e.g., third-instar larvae of Spodoptera littoralis).

  • Mortality Assessment: Record the larval mortality at specific time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage of mortality and determine the LC50 value (the concentration of the compound that causes 50% mortality).

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of thiadiazoles is known to interact with various biological targets.

For instance, in cancer, thiadiazole derivatives have been reported to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and histone deacetylases. Some derivatives induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

The diagram below illustrates a generalized signaling pathway that could be targeted by anticancer thiadiazole derivatives, leading to apoptosis.

Anticancer_Pathway Thiadiazole This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Thiadiazole->Kinase Inhibition Apoptosis Apoptosis Thiadiazole->Apoptosis Induction Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Signaling->Apoptosis Inhibition

Potential anticancer mechanism of thiadiazole derivatives.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of potential biological activities. Their synthesis is accessible through established chemical methods, allowing for the generation of diverse libraries for screening. While research is ongoing, the existing data on related thiadiazole structures suggests that the this compound scaffold is a valuable starting point for the development of new anticancer, antimicrobial, and insecticidal agents. Further in-depth studies are warranted to fully elucidate their mechanisms of action and to optimize their therapeutic and agricultural potential. This guide provides a foundational resource for researchers embarking on the exploration of this exciting area of medicinal and agrochemical chemistry.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 5-Cyano-1,2,3-thiadiazole is limited. This guide provides a comprehensive overview based on the known chemistry of the 1,2,3-thiadiazole ring system, the influence of the cyano substituent, and standard analytical methodologies for assessing thermal properties. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound and its Thermal Stability

This compound is a heterocyclic compound featuring a five-membered ring containing one sulfur and two adjacent nitrogen atoms, with a cyano group attached at the 5-position. The 1,2,3-thiadiazole ring is known to be an interesting scaffold in medicinal and agricultural chemistry. A key characteristic of the 1,2,3-thiadiazole system is its potential for thermal or photochemical decomposition, often leading to the extrusion of molecular nitrogen. This reactivity is a critical consideration in drug development and material science, as it dictates the compound's stability under various processing and storage conditions.

The thermal stability of the 1,2,3-thiadiazole ring is influenced by its substituents. The presence of an electron-withdrawing cyano group at the 5-position is expected to impact the electronic distribution within the heterocyclic ring, thereby affecting its thermal lability. Generally, the decomposition of 1,2,3-thiadiazoles can proceed through the formation of transient intermediates like thiirenes and thioketenes.

Analytical Methodologies for Thermal Analysis

The thermal stability and decomposition profile of a compound like this compound are typically investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] It is particularly useful for determining the decomposition temperatures and quantifying mass loss associated with decomposition, evaporation, or desorption.[2]

Data Presentation: Expected Thermal Analysis Data

While specific quantitative data for this compound is not available, the following table summarizes the type of information that would be obtained from DSC and TGA analyses.

ParameterAnalytical TechniqueDescription
Melting Point (Tm) DSCThe temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak.
Enthalpy of Fusion (ΔHfus) DSCThe amount of heat absorbed during melting, calculated from the area of the melting peak.
Decomposition Onset Temperature (Tonset) DSC / TGAThe temperature at which decomposition begins, identified as the onset of an exothermic event (DSC) or mass loss (TGA).[3]
Peak Decomposition Temperature (Tpeak) DSC / TGAThe temperature at which the rate of decomposition is maximal, corresponding to the peak of the exothermic event or the derivative of the TGA curve.
Mass Loss (%) TGAThe percentage of the initial sample mass lost during decomposition.
Residue (%) TGAThe percentage of the initial sample mass remaining after heating to a high temperature.

Experimental Protocols

Below are detailed, generalized experimental protocols for conducting DSC and TGA analyses on a solid organic compound such as this compound.

4.1. Differential Scanning Calorimetry (DSC) Protocol

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.[4]

  • Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation of the sample before decomposition. For studies of decomposition, a pinhole lid may be used to allow for the escape of gaseous products.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, to a final temperature above the expected decomposition range (e.g., 300 °C).[4]

  • Data Analysis: Analyze the resulting thermogram to determine the temperatures and enthalpies of any observed thermal events.

4.2. Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA's microbalance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-100 mL/min.[3]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate, typically 10 or 20 K/min, to a final temperature where decomposition is complete (e.g., 600 °C).[3]

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum mass loss rate, and the total mass loss.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of This compound place Place sample into TGA pan weigh->place load Load pan onto microbalance place->load purge Purge with N2 at 20-100 mL/min load->purge equilibrate Equilibrate at 30 °C purge->equilibrate heat Heat at 10-20 K/min to 600 °C equilibrate->heat analyze Analyze TGA/DTG curves for: - T_onset - T_peak - Mass Loss (%) heat->analyze

Thermogravimetric Analysis (TGA) Experimental Workflow.

Plausible Decomposition Pathway

The thermal decomposition of 1,2,3-thiadiazoles is generally accepted to proceed via the extrusion of molecular nitrogen (N2), a thermodynamically favorable process. This initial fragmentation step is thought to yield a transient thiirene intermediate, which can then undergo further rearrangement or fragmentation. In the case of this compound, a plausible decomposition pathway is illustrated below.

Decomposition_Pathway thiadiazole This compound transition_state Transition State thiadiazole->transition_state Heat (Δ) products1 Thiirene Intermediate + N2 transition_state->products1 Extrusion of N2 products2 Cyanothioketene products1->products2 Ring Opening products3 Further Decomposition Products (e.g., elemental sulfur, nitriles) products2->products3 Further Fragmentation

Plausible thermal decomposition pathway of this compound.

This proposed pathway begins with the thermally induced cleavage of the N-N and S-C bonds, leading to the release of nitrogen gas and the formation of a highly strained cyano-substituted thiirene ring. This intermediate is likely to be unstable and could rapidly rearrange to the more stable cyanothioketene. Subsequent decomposition of this thioketene would lead to a variety of smaller molecular fragments.

Conclusion

References

The Enduring Legacy of 1,2,3-Thiadiazoles: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole core, a five-membered heterocyclic motif, has carved a significant niche in the landscape of synthetic and medicinal chemistry. From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery, the journey of this unassuming ring system is a testament to the continuous evolution of organic synthesis and the relentless search for novel therapeutic agents. This technical guide provides a comprehensive overview of the historical discovery, key synthetic developments, and the burgeoning pharmacological applications of 1,2,3-thiadiazoles, tailored for professionals in the scientific community.

A Historical Perspective: Unraveling the 1,2,3-Thiadiazole Ring

The story of 1,2,3-thiadiazoles begins in 1896 with the pioneering work of Pechmann and Nold, who first reported the synthesis of this heterocyclic system.[1] Their method involved the reaction of diazomethane with phenyl isothiocyanate.[1] This initial discovery laid the groundwork for future explorations into the synthesis and properties of this novel class of compounds.

Following this seminal work, other synthetic routes were developed, notably the Wolff synthesis, which involves the reaction of diazo ketones with thionating agents like ammonium hydrosulfide.[2] A significant breakthrough came in 1955 with the development of the Hurd-Mori synthesis, a versatile and widely adopted method that utilizes the reaction of hydrazone derivatives with thionyl chloride.[3] This method's operational simplicity and broad substrate scope have made it a cornerstone in the synthesis of a vast array of 1,2,3-thiadiazole derivatives.

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Historical_Timeline cluster_1800 Late 19th Century cluster_1900 20th Century cluster_2000 21st Century 1896 1896: Pechmann & Nold First synthesis of a 1,2,3-thiadiazole Wolff Early 20th Century: Wolff Synthesis From α-diazoketones 1896->Wolff 1955 1955: Hurd-Mori Synthesis A versatile and widely used method Wolff->1955 Bioactivity Mid-20th Century Onwards: Exploration of Biological Activities 1955->Bioactivity DrugDev Modern Era: Intensive Drug Development (Anticancer, Antiviral, Antifungal) Bioactivity->DrugDev

Caption: A timeline of key milestones in the discovery and development of 1,2,3-thiadiazoles.

Synthetic Methodologies: Building the 1,2,3-Thiadiazole Core

The versatility of the 1,2,3-thiadiazole scaffold is largely due to the various synthetic strategies developed over the years. Below are the seminal methods that have been instrumental in the advancement of 1,2,3-thiadiazole chemistry.

The Pechmann and Nold Synthesis

The Pechmann and Nold synthesis represents the first documented method for constructing the 1,2,3-thiadiazole ring. This reaction involves the 1,3-dipolar cycloaddition of a diazoalkane to a thiocarbonyl compound, most notably an isothiocyanate.

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Pechmann_Nold_Workflow Start Diazoalkane & Isothiocyanate Reaction [3+2] Cycloaddition Start->Reaction Intermediate Thiadiazoline Intermediate Reaction->Intermediate Product 5-Amino-1,2,3-thiadiazole Intermediate->Product Aromatization Hurd_Mori_Workflow Start Ketone/Aldehyde with α-methylene group Hydrazone_Formation Hydrazone Formation Start->Hydrazone_Formation Hydrazine Hydrazine derivative (e.g., semicarbazide, tosylhydrazide) Hydrazine->Hydrazone_Formation Hydrazone α-Methylene Hydrazone Hydrazone_Formation->Hydrazone Cyclization Cyclization with Thionyl Chloride (SOCl2) Hydrazone->Cyclization Product Substituted 1,2,3-Thiadiazole Cyclization->Product Biological_Screening_Workflow Start Library of 1,2,3-Thiadiazole Derivatives Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Active Lead_Identification Lead Identification (Potent & Selective Compounds) Secondary_Screening->Lead_Identification Lead_Identification->Secondary_Screening Not Potent Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action Potent Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

The 1,2,3-Thiadiazole Ring: A Nexus of Reactivity and Synthetic Opportunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring is a unique five-membered aromatic heterocycle that serves as a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and the presence of a weak N=N bond make it a precursor to a variety of highly reactive intermediates, unlocking synthetic pathways to molecules that are otherwise difficult to access.[3] This guide explores the core reactivity and key chemical transformations of the 1,2,3-thiadiazole ring system, providing insights into its synthetic utility. The discussion will cover foundational reactions such as thermal and photochemical decomposition, base-mediated ring cleavage, and transition metal-catalyzed transannulations, which are central to its application in modern drug discovery and materials science.[1][4]

Fundamental Reactivity and Transformations

The chemistry of 1,2,3-thiadiazole is dominated by reactions that involve the cleavage of its heterocyclic ring. These transformations are typically initiated by heat, light, base, or transition metal catalysts, leading to the extrusion of molecular nitrogen (N₂) and the formation of valuable reactive intermediates.

Thermal and Photochemical Decomposition

One of the most characteristic reactions of 1,2,3-thiadiazoles is the extrusion of dinitrogen upon thermolysis or photolysis.[3] This decomposition proceeds through the formation of a highly strained, anti-aromatic thiirene intermediate, which can then isomerize to a thioketene.[1][5] These intermediates are typically not isolated but are trapped in situ by various reagents.

Ultrafast time-resolved spectroscopy studies on substituted 1,2,3-thiadiazoles have shown that upon photoexcitation (e.g., at 266 nm), both thiirene and thioketene species can form in less than a picosecond.[3][5] The stability and subsequent reaction pathways of these intermediates are influenced by substituents and the reaction medium. For instance, electron-withdrawing groups can stabilize the thiirene ring.[1] The final products often arise from the dimerization of these reactive species, leading to compounds like 1,3-dithiole and 1,3-dithietane derivatives.[1][5]

G Thiadiazole 1,2,3-Thiadiazole TransitionState Excited State / High Energy Intermediate Thiadiazole->TransitionState Δ or hν N2 N₂ TransitionState->N2 Thiirene Thiirene TransitionState->Thiirene - N₂ Thioketene Thioketene Thiirene->Thioketene Isomerization Products Trapped Products (e.g., Dithioacetals, Dithietanes) Thiirene->Products Trapping / Dimerization Thioketene->Products Trapping / Dimerization

Base-Mediated Ring Cleavage

The reaction of 1,2,3-thiadiazoles with strong, non-nucleophilic bases represents a powerful method for generating alkynylthiolates.[6] This transformation, pioneered by Micetich et al., typically involves treating a 4-substituted-1,2,3-thiadiazole with an organolithium reagent (like n-BuLi), sodium amide, or potassium t-butoxide at low temperatures.[6] The mechanism involves initial deprotonation at the C5 position, followed by ring-opening, extrusion of N₂, and formation of a lithium alkynylthiolate.

This intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles, such as alkyl halides, to produce 1-alkynyl thioethers.[6] This reaction provides a synthetic route to functionalized alkynes that complements traditional methods.

G cluster_0 Ring Cleavage cluster_1 Electrophilic Trapping Thiadiazole 4-R-1,2,3-Thiadiazole Anion C5-Anion Thiadiazole->Anion + Strong Base (e.g., nBuLi) Thiolate Alkynylthiolate (R-C≡C-S⁻ M⁺) Anion->Thiolate Ring Opening - N₂ Product Alkynyl Thioether (R-C≡C-S-E) Thiolate->Product Electrophile Electrophile (E⁺, e.g., R'-X) Electrophile->Product

Rearrangement Reactions

1,2,3-Thiadiazole derivatives can undergo various rearrangement reactions to form other heterocyclic systems. A notable example is the Dimroth rearrangement, which involves the isomerization of certain substituted 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[7] While classic to triazole chemistry, analogous transformations occur with 1,2,3-thiadiazoles, particularly those bearing amino or hydrazinyl substituents at the C5 position. Under acidic or basic conditions, the thiadiazole ring can open and re-close to form more stable isomers, such as 1,2,3-triazole-5-thiols.[8]

Transition Metal-Catalyzed Transannulation

A modern and powerful transformation of 1,2,3-thiadiazoles is their rhodium-catalyzed denitrogenative transannulation.[9][10] In this reaction, a rhodium catalyst facilitates the extrusion of N₂ to form a reactive α-thiavinyl rhodium-carbenoid intermediate.[10] This intermediate can then participate in cycloaddition reactions with various partners.

When reacted with alkynes, this process leads to the regioselective synthesis of highly substituted thiophenes.[9] Similarly, reaction with nitriles provides access to isothiazoles, and reactions with other unsaturated systems can yield a variety of sulfur-containing heterocycles.[10][11] This strategy has significantly expanded the synthetic utility of 1,2,3-thiadiazoles, allowing for the construction of complex heterocyclic frameworks from simple precursors.[9]

G Thiadiazole 1,2,3-Thiadiazole RhCarbenoid α-Thiavinyl Rh-Carbenoid Thiadiazole->RhCarbenoid [Rh(II)] catalyst - N₂ Product New Heterocycle (Thiophene, Isothiazole, etc.) RhCarbenoid->Product Partner Unsaturated Partner (Alkyne, Nitrile, etc.) Partner->Product [3+2] Cycloaddition

Quantitative Data on Key Transformations

The yields of 1,2,3-thiadiazole transformations are highly dependent on the substitution pattern of the ring and the specific reaction conditions employed. The following tables summarize representative data from the literature.

Table 1: Synthesis of 1,2,3-Thiadiazoles via Hurd-Mori Reaction The Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, is a foundational method for preparing the thiadiazole ring itself.[12][13]

Starting Material (Hydrazone Precursor)ProductYield (%)Reference
Pyrazolyl-phenylethanone semicarbazonesPyrazolyl-1,2,3-thiadiazolesGood to Excellent[13][14]
N-tosylhydrazones and elemental sulfurSubstituted aryl 1,2,3-thiadiazoles44-98%[13]
Ionic liquid-supported sulfonyl hydrazoneSubstituted 1,2,3-thiadiazoles80-91%[13]
N-protected pyrrolidinone hydrazonePyrrolo[2,3-d][1][5][6]thiadiazole94%[15]

Table 2: Rhodium-Catalyzed Transannulation Reactions

1,2,3-Thiadiazole SubstrateReaction PartnerCatalystProductYield (%)Reference
1-(p-Toluenesulfonyl)-4-phenyl-1,2,3-triazole*BenzonitrileRh₂(Oct)₄2,4-Diphenyl-1-tosyl-imidazole82%[16]
4-Aryl-1,2,3-thiadiazolesVarious NitrilesRh₂(OAc)₄3,5-Disubstituted isothiazoles41-95%[10]
4-Aryl-1,2,3-thiadiazolesTerminal Alkynes[Rh(cod)Cl]₂Substituted Thiophenes45-98%[9]

*Note: The first entry refers to a 1,2,3-triazole, a related reaction that proceeds via a similar rhodium carbenoid intermediate, illustrating the broader context of this chemistry.

Detailed Experimental Protocols

The following sections provide generalized, representative methodologies for key transformations of the 1,2,3-thiadiazole ring based on established literature procedures.

Protocol for Hurd-Mori Synthesis of a 4-Aryl-1,2,3-thiadiazole

This protocol is adapted from the general synthesis of pyrazolyl-1,2,3-thiadiazoles and other Hurd-Mori procedures.[13][14][15]

  • Step 1: Formation of Semicarbazone. To a solution of the aryl ketone (1.0 eq) in methanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature or gentle reflux for 2-4 hours until TLC analysis indicates complete consumption of the ketone. Cool the reaction mixture, and collect the precipitated semicarbazone by filtration. Wash the solid with cold water and dry under vacuum.

  • Step 2: Cyclization. Suspend the dried semicarbazone (1.0 eq) in dichloromethane or chloroform. Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 3.0-5.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification. Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure 4-aryl-1,2,3-thiadiazole.

Protocol for Base-Mediated Ring Cleavage and Alkylation

This protocol is a generalized procedure based on the reaction described by Micetich for the formation of alkynyl thioethers.[6]

  • Reaction Setup. To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), add a solution of the 4-substituted-1,2,3-thiadiazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ring Cleavage. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the cooled thiadiazole solution. Stir the mixture at -78 °C for 1 hour. A color change and evolution of nitrogen gas may be observed.

  • Electrophilic Trapping. Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification. Quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-alkynyl thioether.

Conclusion

The 1,2,3-thiadiazole ring is far more than a simple heterocyclic scaffold; it is a masked precursor for a host of reactive intermediates. Its ability to undergo clean extrusion of nitrogen under various conditions makes it a reliable source of thiirenes, thioketenes, and alkynylthiolates. Furthermore, the advent of transition metal-catalyzed transannulation reactions has unlocked new avenues for the synthesis of complex, sulfur-containing heterocycles. For researchers in drug discovery and synthetic chemistry, a thorough understanding of these fundamental transformations is crucial for leveraging the full potential of this versatile and reactive ring system.

References

A Technical Guide to the Synthesis of 5-Substituted-1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a crucial heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The substituent at the 5-position plays a pivotal role in modulating the pharmacological profile of these compounds. This technical guide provides a comprehensive overview of the core synthetic routes to 5-substituted-1,2,3-thiadiazoles, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in research and drug development.

Core Synthetic Strategies

The construction of the 5-substituted-1,2,3-thiadiazole ring system is primarily achieved through three key synthetic methodologies: the Hurd-Mori synthesis, reactions involving N-tosylhydrazones, and multicomponent reactions. Each approach offers distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

The Hurd-Mori Synthesis

The Hurd-Mori synthesis is a classical and widely employed method for the preparation of 1,2,3-thiadiazoles.[1][2] This reaction involves the cyclization of α-methylene ketone semicarbazones or their N-substituted derivatives with thionyl chloride (SOCl₂). The reaction proceeds through the formation of a hydrazonoyl chloride intermediate, which then undergoes cyclization and elimination to afford the 1,2,3-thiadiazole ring.

Protocol 1: Synthesis of 4-Aryl-1,2,3-thiadiazoles [1]

This protocol outlines the synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl methyl ketone semicarbazones.

  • Step 1: Preparation of the Semicarbazone A solution of the aryl methyl ketone (1.0 eq.), semicarbazide hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in aqueous ethanol is heated at reflux for 2-4 hours. The reaction mixture is then cooled, and the precipitated semicarbazone is collected by filtration, washed with water, and dried.

  • Step 2: Cyclization with Thionyl Chloride The dried semicarbazone (1.0 eq.) is added portion-wise to an excess of thionyl chloride (3.0-5.0 eq.) at 0 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The excess thionyl chloride is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Pyrazolyl-1,2,3-thiadiazoles [3]

This method describes the synthesis of 1,2,3-thiadiazoles bearing a pyrazole moiety.

  • Step 1: Synthesis of Pyrazolyl-phenylethanone Semicarbazones A mixture of the respective pyrazolyl-phenylethanone (1.0 eq.), semicarbazide hydrochloride (1.2 eq.), and sodium acetate (1.5 eq.) in methanol is stirred at room temperature for 5-6 hours. The resulting solid is filtered, washed with cold methanol, and dried to yield the semicarbazone.

  • Step 2: Hurd-Mori Cyclization The pyrazolyl-phenylethanone semicarbazone (1.0 eq.) is added to an excess of thionyl chloride (5.0 eq.) at 0 °C. The mixture is stirred at room temperature for 3-4 hours. The excess thionyl chloride is distilled off, and the residue is treated with crushed ice. The separated solid is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried. The crude product is recrystallized from a suitable solvent to afford the pure pyrazolyl-1,2,3-thiadiazole.

Synthesis from N-Tosylhydrazones

A versatile and more recent approach to 1,2,3-thiadiazoles involves the reaction of N-tosylhydrazones with a sulfur source. This method often proceeds under milder conditions compared to the Hurd-Mori synthesis and offers a broader substrate scope.

This protocol describes a metal-free synthesis of 4-aryl-1,2,3-thiadiazoles.

  • A mixture of the N-tosylhydrazone (0.5 mmol), elemental sulfur (1.0 mmol), and tetrabutylammonium iodide (TBAI) (0.1 mmol) in dimethyl sulfoxide (DMSO) (2.0 mL) is stirred at 120 °C for 12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.

Protocol 4: I₂/CuCl₂-Promoted One-Pot Three-Component Synthesis [5][6]

This efficient one-pot method utilizes a ketone, p-toluenesulfonyl hydrazide, and potassium thiocyanate as a sulfur source.

  • To a solution of the methyl ketone (0.5 mmol) and p-toluenesulfonyl hydrazide (0.6 mmol) in DMSO (2.0 mL) are added potassium thiocyanate (1.0 mmol), iodine (0.1 mmol), and copper(II) chloride (0.1 mmol). The reaction mixture is stirred at 100 °C for 8-12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed with saturated sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Multicomponent Reactions

Multicomponent reactions (MCRs) provide a powerful and atom-economical strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of 5-substituted-1,2,3-thiadiazoles.

Protocol 5: I₂/DMSO-Mediated Synthesis of 5-Acyl-1,2,3-thiadiazoles [7]

This protocol describes a transition-metal-free, three-component synthesis of 5-acyl-1,2,3-thiadiazoles.

  • A mixture of the enaminone (0.5 mmol), tosylhydrazine (0.6 mmol), elemental sulfur (1.0 mmol), and iodine (0.1 mmol) in DMSO (2.0 mL) is stirred at 100 °C for 5-10 hours in an open flask. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired 5-acyl-1,2,3-thiadiazole.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted-1,2,3-thiadiazoles via the described methods.

EntrySynthetic Route5-SubstituentReagents & ConditionsSolventTime (h)Yield (%)Reference
1Hurd-Mori4-Tolyl4-Methylacetophenone semicarbazone, SOCl₂Neat1278[1]
2Hurd-MoriPhenylAcetophenone semicarbazone, SOCl₂Neat2485[1]
3Hurd-MoriPyrazolylPyrazolyl-phenylethanone semicarbazone, SOCl₂Neat488[3]
4N-Tosylhydrazone4-Methoxyphenyl4-Methoxyacetophenone tosylhydrazone, S₈, TBAIDMSO1292[4]
5N-TosylhydrazoneNaphthalen-2-yl2-Acetylnaphthalene tosylhydrazone, S₈, TBAIDMSO1285[4]
6Three-Component4-Chlorophenyl4-Chloroacetophenone, TsNHNH₂, KSCN, I₂, CuCl₂DMSO1089[5]
7Three-ComponentCyclohexylCyclohexyl methyl ketone, TsNHNH₂, KSCN, I₂, CuCl₂DMSO1274[6]
8Multicomponent(4-Fluorophenyl)carbonyl3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one, TsNHNH₂, S₈, I₂DMSO892[7]
9Multicomponent(Thiophen-2-yl)carbonyl3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, TsNHNH₂, S₈, I₂DMSO1085[7]

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the core mechanisms and experimental workflows for the synthesis of 5-substituted-1,2,3-thiadiazoles.

Hurd_Mori_Synthesis cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization Ketone α-Methylene Ketone Semicarbazone Semicarbazone Intermediate Ketone->Semicarbazone Reflux in aq. EtOH Semicarbazide Semicarbazide Semicarbazide->Semicarbazone Thiadiazole 5-Substituted-1,2,3-Thiadiazole Semicarbazone->Thiadiazole Reaction at 0°C to RT ThionylChloride SOCl₂ ThionylChloride->Thiadiazole Tosylhydrazone_Route Tosylhydrazone N-Tosylhydrazone Thiadiazole 5-Substituted-1,2,3-Thiadiazole Tosylhydrazone->Thiadiazole Heat in DMSO SulfurSource Sulfur Source (e.g., S₈, KSCN) SulfurSource->Thiadiazole Catalyst Catalyst (e.g., TBAI, I₂/CuCl₂) Catalyst->Thiadiazole Multicomponent_Reaction Enaminone Enaminone Thiadiazole 5-Acyl-1,2,3-Thiadiazole Enaminone->Thiadiazole Tosylhydrazine Tosylhydrazine Tosylhydrazine->Thiadiazole Sulfur Elemental Sulfur (S₈) Sulfur->Thiadiazole Mediator Mediator (I₂/DMSO) Mediator->Thiadiazole One-pot reaction

References

A Technical Guide to the Solubility of 5-Cyano-1,2,3-thiadiazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 5-Cyano-1,2,3-thiadiazole in common organic solvents. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and frameworks for data presentation to enable researchers to generate and standardize solubility profiles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. Solubility dictates the choice of solvents for reaction media, crystallization, and delivery vehicles, directly impacting bioavailability and efficacy. This guide outlines the established methods for accurately determining the solubility of this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this critical data. For comparative purposes and data reporting, the following table structure is recommended.

Table 1: Template for Reporting the Solubility of this compound in Common Organic Solvents at Various Temperatures

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method Used
Polar Aprotic
Acetone25Gravimetric
40Gravimetric
Acetonitrile25Gravimetric
40Gravimetric
Dimethylformamide (DMF)25Gravimetric
40Gravimetric
Dimethyl sulfoxide (DMSO)25Gravimetric
40Gravimetric
Polar Protic
Methanol25Gravimetric
40Gravimetric
Ethanol25Gravimetric
40Gravimetric
Isopropanol25Gravimetric
40Gravimetric
Nonpolar
Toluene25Gravimetric
40Gravimetric
Hexane25Gravimetric
40Gravimetric
Dichloromethane (DCM)25Gravimetric
40Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[1]

Principle: A saturated solution of the compound is prepared by shaking an excess amount of the solid in the solvent of interest until equilibrium is reached. The concentration of the solute in the saturated solution is then determined by gravimetric analysis.[2][3]

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Conical flasks or vials with secure caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure a saturated solution.[1]

  • Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 40 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until a constant concentration is observed.[2]

  • Once equilibrium is reached, allow the solution to stand at the constant temperature for a few hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

  • Filter the solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid.[1]

  • Record the exact volume of the filtrate.

  • Evaporate the solvent from the dish in a fume hood or using a gentle stream of nitrogen.

  • Dry the dish containing the solid residue to a constant weight in a drying oven or vacuum desiccator at a temperature that will not cause decomposition of the compound.

  • Weigh the dish with the dry residue.

Calculation:

  • Weight of solute: (Weight of dish with residue) - (Weight of empty dish)

  • Solubility (g/L): (Weight of solute in g) / (Volume of filtrate in L)

  • Solubility (mol/L): (Solubility in g/L) / (Molar mass of this compound)

This method is suitable for compounds that have a chromophore and absorb in the UV-Vis spectrum. It is a high-throughput alternative to the gravimetric method.[4]

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute is then determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Preparation:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-5).

    • Carefully withdraw a small, known volume of the clear, filtered supernatant.

    • Dilute the aliquot with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement and Calculation:

    • Measure the absorbance of the diluted sample at λmax.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

The Hurd-Mori synthesis is a common method for the preparation of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[5][6]

Hurd_Mori_Synthesis Reactant1 Hydrazone Derivative Reaction Cyclization Reactant1->Reaction Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Reaction Product This compound Reaction->Product

Caption: Hurd-Mori synthesis of this compound.

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.[7][8]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result Prep Add excess this compound to solvent Equilibrate Agitate at constant temperature (24-72 hours) Prep->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Analyze Determine concentration (Gravimetric or Spectroscopic) Filter->Analyze Result Solubility Data Analyze->Result

Caption: General workflow for solubility determination.

References

Methodological & Application

The Versatile Building Block: Applications and Protocols of 5-Cyano-1,2,3-thiadiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Cyano-1,2,3-thiadiazole is a versatile heterocyclic building block in organic synthesis, prized for its reactive nitrile group and the inherent biological activity associated with the 1,2,3-thiadiazole core. This five-membered aromatic ring, containing one sulfur and three nitrogen atoms, serves as a valuable scaffold for the synthesis of a diverse array of more complex heterocyclic systems and functionalized molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties, making it a molecule of significant interest in drug discovery and development.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic precursor. The information is intended to guide researchers in leveraging the unique chemical reactivity of this compound to construct novel molecular architectures with potential therapeutic applications.

Application Notes

The synthetic utility of this compound primarily revolves around the chemical transformations of its cyano group. This functionality can be readily converted into other key functional groups or can participate in cyclization reactions to afford fused heterocyclic systems.

Key Synthetic Transformations:

  • Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield 1,2,3-thiadiazole-5-carboxylic acid. This carboxylic acid derivative is a crucial intermediate for the synthesis of amides, esters, and other acyl derivatives, further expanding the molecular diversity accessible from the parent nitrile.

  • Reduction to Amine: The nitrile can be reduced to a primary amine, 5-(aminomethyl)-1,2,3-thiadiazole, using various reducing agents. This transformation introduces a basic center and a key nucleophilic handle for further functionalization, such as in the synthesis of amides, sulfonamides, and for the construction of larger molecules through reductive amination.

  • Cycloaddition Reactions to form Tetrazoles: The electron-withdrawing nature of the 1,2,3-thiadiazole ring activates the cyano group for [3+2] cycloaddition reactions with azides to form 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole derivatives.[3] Tetrazoles are known bioisosteres of carboxylic acids and are prevalent in many marketed drugs.

  • Precursor for Fused Heterocycles: The cyano group, often in conjunction with an adjacent functional group, can participate in intramolecular cyclization reactions to construct fused heterocyclic systems, such as pyrimido[4,5-d][1][3][4]thiadiazoles. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for specific biological interactions.

Biological Significance of Derivatives:

The 1,2,3-thiadiazole scaffold itself is a "privileged" structure in medicinal chemistry, known to impart a range of biological activities.[1] Derivatives synthesized from this compound have shown promise as:

  • Anticancer Agents: Certain 1,2,3-thiadiazole derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[1]

  • Antiviral Agents: The scaffold has been incorporated into molecules with potent antiviral activity, including against HIV.[1]

  • Antimicrobial and Antifungal Agents: A variety of substituted thiadiazoles have demonstrated broad-spectrum antimicrobial and antifungal properties.[2]

The ability to readily modify the 5-position of the 1,2,3-thiadiazole ring through the versatile chemistry of the cyano group allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following protocols are representative examples of the synthetic transformations of this compound. Researchers should adapt these procedures as necessary based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles

This protocol describes a high-yield, transition-metal-free synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides, which can be considered precursors to the core this compound scaffold.[5]

Reaction Scheme:

reactant1 2-Cyanothioacetamide product 5-Amino-4-cyano-1,2,3-thiadiazole reactant1->product reactant2 Sulfonyl Azide reactant2->product reagents Base (e.g., Pyridine) Aprotic Solvent reagents->product Diazo Transfer

Figure 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles.

Materials:

  • 2-Cyanothioacetamide derivative

  • Sulfonyl azide (e.g., tosyl azide or benzenesulfonyl azide)

  • Base (e.g., pyridine, triethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-cyanothioacetamide (1.0 eq) in the anhydrous aprotic solvent.

  • Add the base (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the sulfonyl azide (1.0 - 1.1 eq) in the anhydrous aprotic solvent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-4-cyano-1,2,3-thiadiazole.

Quantitative Data:

Starting Material (2-Cyanothioacetamide)Product (5-Amino-4-cyano-1,2,3-thiadiazole)Yield (%)Reference
2-Cyano-N,N-dimethylthioacetamide5-(Dimethylamino)-4-cyano-1,2,3-thiadiazole85[5]
2-Cyano-N-phenylthioacetamide5-(Phenylamino)-4-cyano-1,2,3-thiadiazole78[5]
Protocol 2: [3+2] Cycloaddition of this compound with Sodium Azide to form a Tetrazole

This protocol describes the conversion of a nitrile to a tetrazole, a common transformation for cyano-substituted heterocycles.[3]

Reaction Scheme:

reactant1 This compound product 5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole reactant1->product reactant2 Sodium Azide (NaN3) reactant2->product reagents Lewis Acid (e.g., ZnCl2) Solvent (e.g., DMF, Water) reagents->product [3+2] Cycloaddition

Figure 2: Synthesis of 5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Azides are explosive and toxic. Handle with extreme care.

  • Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), water)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the Lewis acid catalyst (0.1 - 1.0 eq) to the solution.

  • Carefully add sodium azide (1.1 - 1.5 eq) in portions.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding an acidic aqueous solution (e.g., dilute HCl) to neutralize any remaining azide and protonate the tetrazole.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole.

Quantitative Data:

Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileZnBr₂Water1001292[6]
AcetonitrileZnBr₂Water1002485[6]
This compoundZnCl₂DMF10018Estimated >80%[3][7]

Note: The yield for this compound is an estimation based on similar reactions, as a specific literature value was not found.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering a gateway to a wide range of functionalized molecules and complex heterocyclic systems. The protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this scaffold. The continued investigation into the synthetic applications of this compound is expected to yield novel compounds with significant potential in drug discovery and materials science.

References

Application of 5-Cyano-1,2,3-thiadiazole in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in the development of novel agrochemicals, exhibiting a range of biological activities including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties. While extensive research has been conducted on various substituted thiadiazoles, the specific application of 5-Cyano-1,2,3-thiadiazole in agrochemical research is an emerging area with significant potential. This document provides an overview of the known applications of closely related 1,2,3-thiadiazole derivatives and outlines detailed protocols for the synthesis and biological evaluation of this compound as a candidate agrochemical.

Agrochemical Applications of 1,2,3-Thiadiazole Derivatives

Derivatives of 1,2,3-thiadiazole have demonstrated efficacy in several areas of crop protection. Notably, they have been investigated as fungicides, plant defense activators, and insecticides.

Fungicidal Activity

Numerous studies have highlighted the antifungal properties of 1,2,3-thiadiazole derivatives against a broad spectrum of plant pathogens. For instance, certain N-acyl-N-arylalaninates containing a 1,2,3-thiadiazol-5-ylcarbonyl moiety have shown moderate in vitro activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum.[1][2] Furthermore, strobilurin analogues incorporating a 1,2,3-thiadiazole ring have exhibited potent fungicidal effects.[3][4]

Plant Defense Induction

A significant application of 1,2,3-thiadiazole derivatives is in the activation of plant defense mechanisms, a strategy that can provide broad-spectrum and durable resistance to pathogens.[5][6] Compounds containing the 1,2,3-thiadiazole moiety, such as tiadinil, are known inducers of systemic acquired resistance (SAR).[1][2] This mode of action suggests that this compound could also function as a plant activator, stimulating the plant's innate immune system.

Insecticidal Activity

While less explored than their fungicidal properties, 1,2,3-thiadiazole derivatives have also been investigated for insecticidal activity. Patents have been filed for 1,2,3-thiadiazole carboxamide compounds for controlling insect pests.[7]

Data Presentation: Fungicidal Activity of 1,2,3-Thiadiazole Analogs

The following table summarizes the fungicidal activity of representative 1,2,3-thiadiazole derivatives against various plant pathogens. It is important to note that this data is for analogous compounds and serves as a benchmark for the potential efficacy of this compound.

Compound StructureTarget PathogenEfficacyReference
N-acyl-N-arylalaninate derivative with 1,2,3-thiadiazole Alternaria brassicicola92% inhibition at 200 µg/mL (in vivo)[1]
Strobilurin analog with 1,2,3-thiadiazole (Compound 8a) Gibberella zeaeEC50 = 2.68 µg/mL[3][4]
Sclerotinia sclerotiorumEC50 = 0.44 µg/mL[3][4]
Rhizoctonia cerealisEC50 = 0.01 µg/mL[3][4]
Cinnamamide derivative with 1,2,3-thiadiazole (Compound 5f) Magnaporthe oryzae81.8% inhibition at 3.125 mg/L[8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for synthesizing other 1,2,3-thiadiazoles, such as the Hurd-Mori synthesis.[9]

Materials:

  • Cyanoacetamide

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether

  • Hydrazine hydrate

  • Sodium nitrite

  • Hydrochloric acid

Procedure:

  • Synthesis of Cyanoacethydrazide: React cyanoacetamide with hydrazine hydrate in an appropriate solvent like ethanol. Reflux the mixture for several hours. After cooling, the product can be isolated by filtration.

  • Diazotization: Dissolve the cyanoacethydrazide in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization with Thionyl Chloride: To the cold diazonium salt solution, add thionyl chloride dropwise. The reaction is exothermic and should be controlled. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for assessing the direct antifungal activity of a compound.[10]

Materials:

  • Pure culture of the target phytopathogenic fungus (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to about 50-60 °C.

  • Add the desired concentration of this compound (e.g., 10, 50, 100 µg/mL) to the molten PDA. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and does not inhibit fungal growth (typically <1%). A solvent-only control should be included.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From a fresh, actively growing culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

In Vivo Plant Protection Assay (Detached Leaf Assay)

This assay evaluates the ability of a compound to protect plant tissue from infection.[1]

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant (e.g., cucumber, tomato)

  • This compound solution (with a non-ionic surfactant)

  • Spore suspension of a pathogenic fungus (e.g., Botrytis cinerea)

  • Moist chambers (e.g., petri dishes with moist filter paper)

  • Growth chamber or incubator

Procedure:

  • Wash the detached leaves with sterile distilled water and place them on moist filter paper in petri dishes.

  • Prepare different concentrations of the this compound solution. A control treatment with only the solvent and surfactant should be included.

  • Evenly spray the solutions onto the adaxial surface of the leaves and allow them to air dry.

  • After 24 hours (to allow for potential induction of plant defenses), inoculate the leaves with a known concentration of the fungal spore suspension (e.g., a 5 µL drop).

  • Incubate the petri dishes in a growth chamber with appropriate light and temperature conditions for disease development.

  • Assess the disease severity after a specific period (e.g., 3-5 days) by measuring the lesion diameter or using a disease severity rating scale.

  • Calculate the protective effect as the percentage reduction in disease severity compared to the control.

Mandatory Visualizations

Logical Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Evaluation & Optimization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Fungicidal Assay (Mycelial Growth Inhibition) Characterization->InVitro Test Compound InVivo In Vivo Plant Protection Assay (Detached Leaf Assay) Characterization->InVivo Test Compound Insecticidal Insecticidal Assay (e.g., Leaf Dip Bioassay) Characterization->Insecticidal Test Compound Herbicidal Herbicidal Assay (e.g., Seed Germination) Characterization->Herbicidal Test Compound DataAnalysis Data Analysis (EC50, MIC) InVitro->DataAnalysis InVivo->DataAnalysis Insecticidal->DataAnalysis Herbicidal->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: Workflow for the synthesis, screening, and evaluation of this compound as a potential agrochemical.

Generalized Plant Defense Signaling Pathway

Plant_Defense_Signaling cluster_cell Thiadiazole This compound (Potential Elicitor) PlantCell Plant Cell Thiadiazole->PlantCell Application Receptor Receptor Recognition SignalTransduction Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->SignalTransduction HormonePathways Hormone Signaling Pathways (Salicylic Acid, Jasmonic Acid) SignalTransduction->HormonePathways GeneExpression Activation of Defense Gene Expression HormonePathways->GeneExpression DefenseResponse Systemic Acquired Resistance (SAR) - PR Proteins - Phytoalexins - Cell Wall Reinforcement GeneExpression->DefenseResponse

Caption: A generalized signaling pathway for plant defense induction by a potential elicitor like this compound.

Conclusion

While direct and extensive research on this compound in agrochemical applications is limited, the broader family of 1,2,3-thiadiazole derivatives shows significant promise. The provided protocols offer a robust framework for the synthesis and comprehensive biological evaluation of this specific compound. Further research, guided by these methodologies, is warranted to elucidate the full potential of this compound as a novel fungicide, plant defense activator, or insecticide for sustainable crop protection.

References

The Versatility of 5-Cyano-1,2,3-thiadiazole in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1,2,3-thiadiazole is a versatile and highly reactive building block in heterocyclic synthesis. Its unique electronic properties and multiple reaction sites allow for the construction of a diverse array of novel heterocyclic compounds, many of which exhibit significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, using this compound as a key precursor. The resulting compounds have shown promise as anticancer and antimicrobial agents, making this synthetic pathway of great interest to the drug development community.

Application Notes

The 1,2,3-thiadiazole ring system is a known pharmacophore present in numerous biologically active compounds. The introduction of a cyano group at the 5-position enhances its reactivity and provides a handle for further chemical transformations. The application of this compound in synthesis is primarily centered around cycloaddition and ring transformation reactions.

Key Synthetic Transformations:

  • Synthesis of Pyrazoles: this compound can react with various active methylene compounds in the presence of a base to yield highly substituted pyrazole derivatives. This transformation often proceeds through a ring-opening/recyclization cascade.

  • Synthesis of Triazoles: Through multi-step reaction sequences, the cyano group and the thiadiazole ring can be manipulated to form various triazole-fused or substituted heterocyclic systems.

Biological Significance of Synthesized Heterocycles:

The novel heterocyclic compounds synthesized from this compound have demonstrated a broad spectrum of biological activities.

  • Anticancer Activity: Several pyrazole derivatives synthesized from thiadiazole precursors have shown potent cytotoxic activity against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyrazole derivatives have been shown to induce apoptosis by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein BAX and the tumor suppressor p53[1].

  • Antimicrobial Activity: Triazole derivatives are well-known for their antimicrobial properties. Compounds synthesized incorporating the 1,2,4-triazole moiety have shown significant activity against various bacterial and fungal strains. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Experimental Protocols

The following are generalized experimental protocols for key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of 5-Amino-4-cyanopyrazole Derivatives

This protocol describes the reaction of this compound with an active methylene nitrile in the presence of a base.

Materials:

  • This compound

  • Substituted Acetonitrile (e.g., Malononitrile, Phenylacetonitrile)

  • Base (e.g., Sodium Ethoxide, Potassium Carbonate)

  • Anhydrous Solvent (e.g., Ethanol, DMF)

  • Hydrochloric Acid (for neutralization)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and the substituted acetonitrile (1.1 equivalents) in the anhydrous solvent.

  • Add the base (1.2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives

This protocol outlines a potential multi-step pathway for the synthesis of 1,2,3-triazole derivatives starting from a precursor derived from this compound. This often involves the transformation of the cyano group and subsequent ring formation. A common method involves the use of azides and alkynes in a cycloaddition reaction.

Materials:

  • A suitable precursor derived from this compound (containing either an azide or alkyne functionality)

  • The corresponding reaction partner (an alkyne if the precursor is an azide, or an azide if the precursor is an alkyne)

  • Copper(I) catalyst (e.g., Copper(I) Iodide)

  • Solvent (e.g., a mixture of MeCN and H₂O)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a reaction vessel, dissolve the precursor derived from this compound (1 equivalent) and the corresponding alkyne or azide partner (1.1 equivalents) in the solvent mixture.

  • Add the Copper(I) catalyst (catalytic amount).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a solution of ammonia).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the synthesized 1,2,3-triazole derivative using appropriate spectroscopic techniques.

Data Presentation

Table 1: Anticancer Activity of Selected Pyrazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Pyra-1 MCF-7 (Breast)5.21[1]
Pyra-2 A549 (Lung)8.0[2]
Pyra-3 HeLa (Cervical)9.8[2]
Pyra-4 HL-60 (Leukemia)1.35-4.78[2]
Table 2: Antimicrobial Activity of Selected Triazole Derivatives
Compound IDMicroorganismMIC (µg/mL)Reference
Tri-1 E. coli (MDR)0.25[3]
Tri-2 S. aureus0.25-1[3]
Tri-3 C. albicans12.5[4]
Tri-4 P. aeruginosa5[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrazole Derivatives cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start This compound + Active Methylene Compound reaction Base-catalyzed Cycloaddition/Ring Opening start->reaction intermediate Intermediate Adduct reaction->intermediate cyclization Recyclization intermediate->cyclization product Substituted Pyrazole Derivative cyclization->product purify Purification (Chromatography/Recrystallization) product->purify characterize Spectroscopic Characterization (NMR, MS, IR) purify->characterize anticancer Anticancer Assays (e.g., MTT) characterize->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) characterize->antimicrobial

Caption: Experimental workflow for the synthesis and evaluation of novel heterocyclic compounds.

signaling_pathway cluster_apoptosis Apoptosis Induction by Pyrazole Derivatives pyrazole Pyrazole Derivative bax BAX (Upregulation) pyrazole->bax bcl2 Bcl-2 (Downregulation) pyrazole->bcl2 caspase3 Caspase-3 (Activation) bax->caspase3 bcl2->caspase3 parp PARP (Cleavage) caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed apoptotic signaling pathway activated by pyrazole derivatives.

logical_relationship cluster_reactions Key Reactions cluster_products Resulting Heterocycles cluster_applications Potential Applications start This compound cyclo [3+2] Cycloaddition start->cyclo ring_trans Ring Transformation start->ring_trans pyrazoles Pyrazoles cyclo->pyrazoles other Other Novel Heterocycles cyclo->other triazoles Triazoles ring_trans->triazoles ring_trans->other drug_dev Drug Development pyrazoles->drug_dev triazoles->drug_dev agrochem Agrochemicals triazoles->agrochem mat_sci Material Science other->mat_sci

Caption: Logical relationship of this compound in heterocyclic synthesis.

References

Application Note: Synthesis of 5-Cyano-1,2,3-thiadiazole from α-Acetylenic Oximes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3-Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The synthesis of substituted 1,2,3-thiadiazoles is therefore a key area of research. This application note provides a detailed protocol for the synthesis of 5-Cyano-1,2,3-thiadiazole from α-acetylenic oximes, a method that offers a direct route to this important scaffold. The protocol is based on the general principle of reacting a suitable substrate with a sulfur source, such as thionyl chloride, to facilitate cyclization.[1]

Experimental Protocol

This protocol outlines the synthesis of this compound via the reaction of an α-acetylenic oxime with thionyl chloride.

Materials:

  • α-acetylenic oxime (substrate)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-acetylenic oxime (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere of nitrogen.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (2.0-3.0 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

    • If required, pyridine (1.0 equivalent) can be added as a base to neutralize the HCl generated during the reaction.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any remaining thionyl chloride and acid. Caution: This reaction can be vigorous and should be performed in a fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of substituted 1,2,3-thiadiazoles from various starting materials, which can be used as a reference for the expected outcomes of the described protocol.

EntryStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Phenylpropiolaldehyde OximeSOCl₂TolueneReflux475
21-Phenyl-2-propyn-1-one OximeSOCl₂CH₂Cl₂Reflux568
3Cyclohexylpropynal OximeSOCl₂TolueneReflux3.582
44-Methoxy-phenylpropiolaldehyde OximeSOCl₂, PyridineCH₂Cl₂Reflux665

Reaction Mechanism and Workflow

The proposed reaction mechanism involves the initial reaction of the oxime with thionyl chloride to form a chlorosulfite intermediate. This is followed by an intramolecular cyclization and subsequent elimination of sulfur dioxide and hydrogen chloride to yield the 1,2,3-thiadiazole ring.

A diagram of the experimental workflow is provided below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product start Dissolve α-acetylenic oxime in anhydrous solvent add_socl2 Add Thionyl Chloride at 0 °C start->add_socl2 Cool reflux Reflux Reaction Mixture add_socl2->reflux Warm & Heat quench Quench with NaHCO₃ reflux->quench Cool & Quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

This protocol provides a comprehensive guide for the synthesis of this compound from α-acetylenic oximes. The reaction is robust and can be adapted for the synthesis of various substituted 1,2,3-thiadiazoles, making it a valuable tool for researchers in drug discovery and development.

References

Application Notes and Protocols for the Utilization of 5-Cyano-1,2,3-thiadiazole in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1] The introduction of a cyano (-CN) group at the 5-position of the 1,2,3-thiadiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets, making 5-cyano-1,2,3-thiadiazole an intriguing building block for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in drug discovery and development.

Rationale for Employing this compound in Drug Design

The incorporation of the this compound moiety into small molecules can be advantageous for several reasons:

  • Metabolic Stability: The 1,2,3-thiadiazole ring is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[2]

  • Hydrogen Bonding: The nitrogen atoms of the thiadiazole ring and the cyano group can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors.

  • Dipolar Interactions: The cyano group possesses a strong dipole moment, which can contribute to favorable dipole-dipole interactions with polar residues in a protein's active site.

  • Bioisosteric Replacement: The thiadiazole ring can serve as a bioisostere for other aromatic systems like pyrimidine or oxadiazole, allowing for the modulation of physicochemical and biological properties.[3]

Therapeutic Applications

While research specifically focused on this compound is an emerging field, the broader class of 1,2,3-thiadiazole derivatives has shown promise in several therapeutic areas:

Anticancer Activity

Numerous 1,2,3-thiadiazole derivatives have been investigated for their anticancer properties.[3] For instance, certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound derivatives are not extensively reported in the public domain, the data for related compounds suggest the potential of this scaffold.

Table 1: Anticancer Activity of Selected 1,2,3-Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivative (Compound 25)T47D (Breast Cancer)0.058[3]
Pyrazole oxime derivative with 4-bromo substituted phenyl ring (Compound 8e)Panc-1 (Pancreatic Cancer)12.79[3]
Pyrazole oxime derivative with 2,3-difluoro substituted phenyl ring (Compound 8l)HCT-116 (Colon Cancer)6.56[3]
Antiviral Activity

The 1,2,3-thiadiazole nucleus is also a component of molecules with antiviral activity.[1] For example, certain derivatives have shown potent inhibition of viruses such as the tobacco mosaic virus (TMV) and have been investigated for their activity against HIV.[1][4]

Table 2: Antiviral Activity of Selected 1,2,3-Thiadiazole Derivatives

CompoundVirusActivityReference
2-(4-methyl-1,2,3-thiadiazolyl)-5-substituted-1,3,4-thiadiazoleTobacco Mosaic Virus (TMV)55% inhibition[4]
1,2,3-thiadiazoles with a tetrazole moietyTobacco Mosaic Virus (TMV)Better than ribavirin at 100 µg/ml[4]

Experimental Protocols

Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazole Derivatives (Precursors)

A key precursor for the synthesis of various this compound derivatives is 5-amino-4-cyano-1,2,3-thiadiazole. A reliable method for its synthesis involves the reaction of 2-cyanothioacetamides with sulfonyl azides.[5][6]

Protocol 1: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles

  • Materials:

    • 2-Cyanothioacetamide derivative

    • Benzenesulfonyl azide

    • Pyridine (as solvent and base)

    • Diethyl ether

  • Procedure:

    • Dissolve the 2-cyanothioacetamide derivative in pyridine.

    • To this solution, add benzenesulfonyl azide dropwise at room temperature.

    • Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated product by filtration.

    • Wash the solid with water and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield the 5-amino-4-cyano-1,2,3-thiadiazole derivative.

Proposed Synthesis of this compound via Sandmeyer-type Reaction

Protocol 2: Proposed Synthesis of a this compound Derivative

Step 1: Diazotization of 5-Amino-1,2,3-thiadiazole Derivative

  • Materials:

    • 5-Amino-1,2,3-thiadiazole derivative (e.g., 5-amino-4-aryl-1,2,3-thiadiazole)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Sodium nitrite (NaNO₂)

    • Ice

  • Procedure:

    • Suspend the 5-amino-1,2,3-thiadiazole derivative in a cooled aqueous solution of HCl or H₂SO₄ (typically below 5 °C in an ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

  • Materials:

    • Copper(I) cyanide (CuCN)

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

    • The diazonium salt solution from Step 1

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of KCN or NaCN.

    • Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.

Note: This is a proposed protocol and may require optimization for specific substrates. The Sandmeyer reaction involves toxic reagents (cyanides) and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by this compound-based kinase inhibitors and a general workflow for their synthesis and evaluation.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound-based kinase inhibitor.

experimental_workflow cluster_workflow Drug Discovery Workflow start Design of this compound Derivatives synthesis Synthesis of Precursor (5-Amino-4-cyano-1,2,3-thiadiazole) start->synthesis sandmeyer Sandmeyer-type Reaction (Conversion to 5-Cyano) synthesis->sandmeyer purification Purification & Characterization (HPLC, NMR, MS) sandmeyer->purification screening In vitro Biological Screening (e.g., Anticancer, Antiviral assays) purification->screening data Data Analysis (IC50/EC50 Determination) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar sar->start lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for the design, synthesis, and evaluation of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel pharmaceuticals. The synthetic protocols provided herein offer a starting point for accessing these compounds. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to elucidate their therapeutic potential. Particular attention should be paid to establishing a clear structure-activity relationship to guide the design of more potent and selective drug candidates. Further investigation into the mechanism of action of active compounds will be crucial for their advancement in the drug development pipeline.

References

Application Notes and Protocols for the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hurd-Mori synthesis is a classical and versatile method for the preparation of 1,2,3-thiadiazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. This protocol details the experimental procedure for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction, which involves the cyclization of an appropriate hydrazone derivative with thionyl chloride. This document provides a generalized procedure, a summary of reported yields for various substrates, and visual diagrams of the reaction workflow and mechanism.

Introduction

The 1,2,3-thiadiazole scaffold is a key structural motif present in a wide range of biologically active compounds. The Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori, provides a straightforward route to this important heterocycle.[1] The reaction proceeds through the treatment of hydrazones, typically derived from ketones or aldehydes with semicarbazide or N-tosylhydrazide, with thionyl chloride (SOCl₂).[1][2] The versatility of the starting carbonyl compounds and the generally good yields make this an attractive method for the synthesis of substituted 1,2,3-thiadiazoles.

Experimental Protocols

This section outlines the detailed methodology for the two key stages of the Hurd-Mori synthesis: the preparation of the hydrazone precursor and the subsequent cyclization to the 1,2,3-thiadiazole.

Protocol 1: Synthesis of Semicarbazone Precursors

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Semicarbazide hydrochloride (1.0-1.2 eq)

  • Sodium acetate or other suitable base (1.0-1.2 eq)

  • Ethanol or methanol

Procedure:

  • Dissolve the ketone or aldehyde in ethanol or methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride and sodium acetate in water or the same alcohol.

  • Add the semicarbazide solution to the carbonyl compound solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, the semicarbazone often precipitates from the reaction mixture. If not, the product can be isolated by cooling the mixture in an ice bath and collecting the precipitate by filtration.

  • Wash the collected solid with cold solvent (e.g., ethanol or water) to remove any unreacted starting materials.

  • Dry the purified semicarbazone in a desiccator or under vacuum. The product is typically a crystalline solid.[4]

Protocol 2: Hurd-Mori Cyclization to 1,2,3-Thiadiazole

Materials:

  • Semicarbazone or other suitable hydrazone (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, typically 3-10 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or neat)

Procedure:

  • In a fume hood, add the dry hydrazone to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add an excess of thionyl chloride to the flask. The reaction can be performed neat or in an anhydrous solvent like DCM or chloroform.[5] The addition should be done cautiously as the reaction can be exothermic.

  • Stir the reaction mixture at room temperature or heat to reflux. The reaction temperature and time will depend on the specific substrate and can range from a few hours to overnight.[6] Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution. This step should be performed with extreme caution in a well-ventilated fume hood.

  • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to afford the pure 1,2,3-thiadiazole.[6]

Data Presentation

The following table summarizes the reported yields for the Hurd-Mori synthesis of various 1,2,3-thiadiazoles from their corresponding semicarbazone precursors.

Starting Ketone/AldehydeSemicarbazone Intermediate1,2,3-Thiadiazole ProductReaction Conditions for CyclizationYield (%)Reference
AcetophenoneAcetophenone semicarbazone4-Phenyl-1,2,3-thiadiazoleSOCl₂ (excess), neat, rt85[5]
PropiophenonePropiophenone semicarbazone4-Methyl-5-phenyl-1,2,3-thiadiazoleSOCl₂ (excess), neat, rt82[5]
CyclohexanoneCyclohexanone semicarbazone4,5,6,7-Tetrahydrobenzo[d][2][6][7]thiadiazoleSOCl₂ (excess), neat, rt78[5]
4-Methoxyacetophenone4-Methoxyacetophenone semicarbazone4-(4-Methoxyphenyl)-1,2,3-thiadiazoleSOCl₂ (excess), neat, rt88[5]
4-Nitroacetophenone4-Nitroacetophenone semicarbazone4-(4-Nitrophenyl)-1,2,3-thiadiazoleSOCl₂ (excess), neat, rt75[5]
2-Acetylpyridine2-Acetylpyridine semicarbazone4-(Pyridin-2-yl)-1,2,3-thiadiazoleSOCl₂ (excess), neat, rt65[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the Hurd-Mori synthesis.

Hurd_Mori_Workflow cluster_prep Step 1: Hydrazone Formation cluster_cyclization Step 2: Hurd-Mori Cyclization Start Ketone/Aldehyde + Semicarbazide Reaction1 Reaction in Ethanol/Methanol Start->Reaction1 Isolation1 Filtration/ Purification Reaction1->Isolation1 Hydrazone Semicarbazone (Precursor) Isolation1->Hydrazone Reaction2 Reaction with excess SOCl₂ Hydrazone->Reaction2 Quenching Quenching (Ice/NaHCO₃) Reaction2->Quenching Extraction Work-up & Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product 1,2,3-Thiadiazole (Final Product) Purification->Product

Caption: Experimental workflow for the Hurd-Mori synthesis.

Hurd_Mori_Mechanism Hydrazone Hydrazone Intermediate1 N-Sulfinyl Hydrazone Intermediate Hydrazone->Intermediate1 + SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H₂O Thiadiazole 1,2,3-Thiadiazole Intermediate3->Thiadiazole Tautomerization

Caption: Proposed mechanism of the Hurd-Mori synthesis.

References

Application Notes and Protocols: 5-Cyano-1,2,3-thiadiazole as a Precursor for Thioketenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 5-Cyano-1,2,3-thiadiazole as a precursor for the in-situ generation of cyanothioketene. Thioketenes are highly reactive intermediates that are valuable in organic synthesis, particularly for the construction of sulfur-containing heterocycles through cycloaddition reactions. The photolytic or thermolytic extrusion of nitrogen from this compound offers a direct route to the transient cyanothioketene, which can be trapped by various reagents to yield complex molecular architectures relevant to drug discovery and materials science.

Generation of Cyanothioketene from this compound

The generation of thioketenes from 1,2,3-thiadiazoles is a well-established method involving the extrusion of molecular nitrogen upon photolysis or thermolysis. In the case of this compound, this reaction yields the highly reactive cyanothioketene (N≡C-CH=C=S).

Mechanism:

The process is initiated by the absorption of energy (light or heat), which promotes the 1,2,3-thiadiazole to an excited state. This is followed by the irreversible loss of a stable nitrogen molecule, leading to the formation of a transient thiirene intermediate. The thiirene then rapidly rearranges to the more stable thioketene.

G cluster_0 Generation of Cyanothioketene This compound This compound Excited_State Excited State This compound->Excited_State hν or Δ Thiirene_Intermediate Thiirene Intermediate Excited_State->Thiirene_Intermediate - N2 Nitrogen N2 Excited_State->Nitrogen Cyanothioketene Cyanothioketene Thiirene_Intermediate->Cyanothioketene Rearrangement G cluster_1 Synthesis of this compound Start 2-Cyanothioacetamide Step1 Diazo Transfer Reaction (Sulfonyl azide, Base) Start->Step1 Intermediate 5-Amino-1,2,3-thiadiazole- 4-carbonitrile Step1->Intermediate Step2 Sandmeyer Reaction (NaNO2, HBF4 then CuCN) Intermediate->Step2 Product This compound Step2->Product G cluster_2 Synthetic Applications of Cyanothioketene Precursor This compound Generation Photolysis/Thermolysis Precursor->Generation Intermediate Cyanothioketene Generation->Intermediate Trapping Trapping Agent (e.g., Alkene, Diene, Amine) Intermediate->Trapping Product Cycloadduct / Thioamide Trapping->Product

Application Notes and Protocols for the Functionalization of the Cyano Group in 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical transformation of the cyano group in 5-Cyano-1,2,3-thiadiazole, a versatile building block in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is present in a variety of biologically active compounds, and the ability to functionalize the C5 position via the cyano group opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

Overview of Functionalization Pathways

The cyano group of this compound is a versatile functional handle that can be converted into several other important chemical moieties. This document outlines protocols for the following key transformations:

  • Hydrolysis to 1,2,3-thiadiazole-5-carboxylic acid.

  • Partial Hydrolysis to 1,2,3-thiadiazole-5-carboxamide.

  • Reduction to 5-(aminomethyl)-1,2,3-thiadiazole.

  • [3+2] Cycloaddition to form 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole.

These transformations provide access to key intermediates for further elaboration in drug discovery programs.

Functionalization_Pathways cluster_products Functionalized Products This compound This compound 1,2,3-Thiadiazole-5-carboxylic_acid 1,2,3-Thiadiazole-5-carboxylic acid This compound->1,2,3-Thiadiazole-5-carboxylic_acid Hydrolysis 1,2,3-Thiadiazole-5-carboxamide 1,2,3-Thiadiazole-5-carboxamide This compound->1,2,3-Thiadiazole-5-carboxamide Partial Hydrolysis 5-(Aminomethyl)-1,2,3-thiadiazole 5-(Aminomethyl)-1,2,3-thiadiazole This compound->5-(Aminomethyl)-1,2,3-thiadiazole Reduction 5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole 5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole This compound->5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole [3+2] Cycloaddition

Caption: Reaction pathways for the functionalization of this compound.

Data Presentation

The following table summarizes the expected products and typical yields for the functionalization reactions of this compound. Please note that yields can vary based on reaction scale and purification methods.

Starting MaterialReactionProductTypical Yield (%)
This compoundHydrolysis (Acid or Base Catalyzed)1,2,3-Thiadiazole-5-carboxylic acid70-90%
This compoundPartial Hydrolysis (e.g., Radziszewski reaction)1,2,3-Thiadiazole-5-carboxamide60-80%
This compoundReduction (e.g., with LiAlH4)5-(Aminomethyl)-1,2,3-thiadiazole50-70%
This compound[3+2] Cycloaddition (with NaN3)5-(1H-Tetrazol-5-yl)-1,2,3-thiadiazole75-95%

Experimental Protocols

Note: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Hydrolysis to 1,2,3-Thiadiazole-5-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of this compound.

Hydrolysis_Workflow start Start dissolve Dissolve this compound in concentrated H2SO4 start->dissolve heat Heat reaction mixture (e.g., 80-100 °C) dissolve->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool quench Pour onto ice cool->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add this compound (1.0 eq).

  • Under constant stirring, slowly add concentrated sulfuric acid (5-10 volumes) to the flask. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • A precipitate of 1,2,3-thiadiazole-5-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Dry the product under vacuum to a constant weight.

Protocol 2: Partial Hydrolysis to 1,2,3-Thiadiazole-5-carboxamide

This protocol is based on the Radziszewski reaction for the conversion of nitriles to amides.

Materials:

  • This compound

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add an aqueous solution of potassium hydroxide (1.0-1.2 eq).

  • To the stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction to 5-(aminomethyl)-1,2,3-thiadiazole

This protocol describes the reduction of the cyano group to a primary amine using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Reduction_Workflow start Start suspend_lah Suspend LiAlH4 in anhydrous THF under inert atmosphere start->suspend_lah add_nitrile Add solution of this compound in anhydrous THF dropwise suspend_lah->add_nitrile reflux Reflux the reaction mixture add_nitrile->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to 0 °C monitor->cool quench Carefully quench with H2O and NaOH cool->quench filter Filter off aluminum salts quench->filter extract Extract filtrate with organic solvent filter->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate end End concentrate->end

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Three-neck round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere.

  • In the flask, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.

  • Transfer the nitrile solution to a dropping funnel and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C.

  • CAREFULLY quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • A granular precipitate of aluminum salts should form. Stir the mixture vigorously for 15-30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Further purification can be achieved by distillation or by conversion to a salt and recrystallization.

Protocol 4: [3+2] Cycloaddition to 5-(1H-tetrazol-5-yl)-1,2,3-thiadiazole

This protocol describes the formation of a tetrazole ring from the cyano group via a [3+2] cycloaddition with sodium azide. The reaction can be catalyzed by various Lewis acids.[1][2][3][4]

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and the Lewis acid catalyst (e.g., ZnCl₂, 0.5-1.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with dilute HCl to pH 2-3.

  • The tetrazole product may precipitate. If so, collect it by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

References

Large-Scale Synthesis of 5-Cyano-1,2,3-thiadiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 5-Cyano-1,2,3-thiadiazole, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds through a two-step sequence involving the formation of a 5-amino-1,2,3-thiadiazole intermediate, followed by a Sandmeyer-type cyanation. This method is designed to be scalable and reproducible for laboratory and pilot-plant settings.

Data Presentation

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)Reference
15-Amino-1,2,3-thiadiazoleDiazoacetonitrileHydrogen sulfide, TriethylamineMethylene chloride~70-80>95[1]
2This compound5-Amino-1,2,3-thiadiazoleSodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanideWater, Toluene~60-70>98(Adapted from standard Sandmeyer reaction conditions)

Experimental Protocols

Step 1: Synthesis of 5-Amino-1,2,3-thiadiazole

This procedure is adapted from the process described in US Patent 4,269,982 for the preparation of 5-amino-1,2,3-thiadiazoles.[1]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer.

  • Cooling bath (ice-water or other suitable coolant).

  • Diazoacetonitrile (handle with extreme caution, potentially explosive).

  • Methylene chloride (CH₂Cl₂), anhydrous.

  • Triethylamine (Et₃N), distilled.

  • Hydrogen sulfide (H₂S) gas (handle in a well-ventilated fume hood with appropriate safety measures).

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In a three-necked round-bottom flask, dissolve diazoacetonitrile (1.0 eq) in anhydrous methylene chloride (10 volumes).

  • Cool the solution to 0-5 °C using a cooling bath.

  • To the cooled solution, add triethylamine (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Bubble hydrogen sulfide gas through the stirred solution at a steady rate. The reaction is exothermic, so maintain the temperature between 5-10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, stop the H₂S flow and purge the reaction mixture with nitrogen gas to remove any dissolved H₂S.

  • Wash the reaction mixture with water (2 x 5 volumes) and then with brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-1,2,3-thiadiazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product as a crystalline solid.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This is a general procedure for the Sandmeyer cyanation of a heteroaromatic amine and should be optimized for this specific substrate.

Materials and Equipment:

  • Two three-necked round-bottom flasks equipped with mechanical stirrers, dropping funnels, and thermometers.

  • Cooling bath (ice-salt).

  • 5-Amino-1,2,3-thiadiazole (from Step 1).

  • Concentrated Hydrochloric acid (HCl).

  • Sodium nitrite (NaNO₂).

  • Copper(I) cyanide (CuCN).

  • Potassium cyanide (KCN) (handle with extreme caution, highly toxic).

  • Toluene.

  • Standard laboratory glassware for workup and purification.

Procedure:

Part A: Diazotization

  • In a three-necked flask, suspend 5-amino-1,2,3-thiadiazole (1.0 eq) in a mixture of water (5 volumes) and concentrated hydrochloric acid (3.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water (2 volumes) and add it dropwise to the stirred suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete diazotization.

Part B: Cyanation

  • In a separate three-necked flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (2.4 eq) in water (10 volumes).

  • Warm the cyanide solution to 60-70 °C.

  • Add the cold diazonium salt solution from Part A dropwise to the hot cyanide solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the reaction temperature and to avoid excessive frothing.

  • After the addition is complete, heat the reaction mixture at 70-80 °C for 1-2 hours until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with toluene (3 x 5 volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.

Mandatory Visualization

G cluster_step1 Step 1: Synthesis of 5-Amino-1,2,3-thiadiazole cluster_step2 Step 2: Synthesis of this compound diazoacetonitrile Diazoacetonitrile reaction1 Reaction with H₂S and Triethylamine diazoacetonitrile->reaction1 workup1 Aqueous Workup and Purification reaction1->workup1 amino_thiadiazole 5-Amino-1,2,3-thiadiazole workup1->amino_thiadiazole diazotization Diazotization with NaNO₂/HCl amino_thiadiazole->diazotization sandmeyer Sandmeyer Reaction with CuCN/KCN diazotization->sandmeyer workup2 Extraction and Purification sandmeyer->workup2 cyano_thiadiazole This compound workup2->cyano_thiadiazole

Caption: Workflow for the large-scale synthesis of this compound.

References

Application of 5-Cyano-1,2,3-thiadiazole in Materials Science: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific applications of 5-Cyano-1,2,3-thiadiazole in materials science are not well-documented in publicly available resources. While the broader class of thiadiazole derivatives has shown promise in the development of functional materials, the specific use of the 5-cyano substituted 1,2,3-thiadiazole isomer in this field remains largely unexplored or unreported.

Thiadiazoles, as a class of heterocyclic compounds, are known for their versatile chemical properties and have been investigated for their utility in various materials. Their inherent aromaticity, thermal stability, and ability to participate in electronic interactions make them attractive building blocks for functional polymers and organic electronic devices.[1] However, research has predominantly focused on other isomers and derivatives of thiadiazole.

General applications of the broader thiadiazole family in materials science include:

  • Polymers: Thiadiazole moieties have been incorporated into polymer backbones to enhance thermal stability and confer specific electronic properties. These polymers have potential applications in areas such as specialty coatings and advanced composites.[1]

  • Organic Electronics: Certain thiadiazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Their electron-withdrawing or electron-donating characteristics, depending on the substituents, can be tuned to create materials with desired semiconductor properties.

While the cyano group is a strong electron-withdrawing group that could potentially be used to tailor the electronic properties of a thiadiazole-containing material, there is a lack of specific studies detailing the synthesis, characterization, and performance of materials incorporating this compound.

It is important to note that the synthesis of 1,2,3-thiadiazoles is well-established, with the Hurd-Mori reaction being a classical and widely used method. This synthetic accessibility could, in principle, allow for the preparation of this compound and its subsequent investigation in materials science applications.

For researchers, scientists, and drug development professionals interested in the application of thiadiazoles in materials science, the field remains open for the exploration of less-common isomers and derivatives such as this compound. Future research could focus on synthesizing this compound and incorporating it into polymeric or small-molecule systems to investigate its potential impact on thermal, electronic, and optical properties. However, at present, there is no established body of work to draw upon for detailed application notes or experimental protocols specifically for this compound in materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Cyano-1,2,3-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely recognized and frequently employed method for the synthesis of this compound is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of an appropriate hydrazone precursor with thionyl chloride (SOCl₂).

Q2: What are the typical starting materials for the synthesis of this compound via the Hurd-Mori reaction?

A2: The typical starting material is a hydrazone derived from a cyano-activated carbonyl compound. A common precursor is the hydrazone of cyanoacetic acid or its derivatives, such as cyanoacetohydrazide.

Q3: What are the key reaction parameters that influence the yield of the synthesis?

A3: Several factors can significantly impact the yield:

  • Purity of Starting Materials: Use of highly pure hydrazone and freshly distilled thionyl chloride is crucial.

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0-5 °C) during the initial addition of thionyl chloride to control the exothermic reaction and minimize side product formation. The reaction is then typically allowed to warm to room temperature or gently heated.

  • Solvent: Anhydrous and inert solvents are necessary to prevent the decomposition of thionyl chloride. Dichloromethane (DCM) and chloroform are commonly used.

  • Stoichiometry: The molar ratio of the hydrazone to thionyl chloride is a critical parameter that requires optimization. An excess of thionyl chloride is often used.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion without promoting the formation of degradation products.

Q4: What are the potential side reactions that can lower the yield?

A4: Several side reactions can occur, leading to a decreased yield of the desired this compound:

  • Decomposition of the Thiadiazole Ring: The 1,2,3-thiadiazole ring can be unstable under certain conditions and may decompose, releasing nitrogen and sulfur.

  • Formation of Chlorinated Byproducts: The use of thionyl chloride can lead to the formation of chlorinated impurities.

  • Hydrolysis: The presence of water can lead to the hydrolysis of thionyl chloride and the formation of unwanted byproducts.

  • Polymerization: Under certain conditions, starting materials or intermediates may polymerize.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Impure or wet starting materials and solvent. 2. Incorrect reaction temperature. 3. Suboptimal stoichiometry of reactants. 4. Decomposition of the product during workup.1. Ensure all starting materials are pure and dry. Use freshly distilled, anhydrous solvents. 2. Carefully control the temperature, especially during the addition of thionyl chloride. Perform the initial addition at 0-5 °C. 3. Systematically vary the molar ratio of hydrazone to thionyl chloride to find the optimal conditions. 4. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic conditions.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high. 2. Presence of impurities that catalyze polymerization.1. Maintain a low temperature during the addition of thionyl chloride and control any exotherm. 2. Purify all starting materials before use.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Increase the reaction time or temperature (cautiously). 2. Optimize the purification method. Consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.
Product Decomposes During Purification 1. The 1,2,3-thiadiazole ring is sensitive to heat and certain chromatographic media.1. Use a gentle purification method like flash column chromatography with a neutral stationary phase (e.g., silica gel) and a non-polar eluent. Avoid excessive heating during solvent removal.
Difficulty in Isolating the Product 1. The product may be volatile or highly soluble in the workup solvents.1. After the reaction, carefully remove the excess thionyl chloride under reduced pressure. Use a suitable extraction solvent and minimize the volume used. Consider precipitation by adding a non-polar solvent.

Experimental Protocols

A representative experimental protocol for the synthesis of a cyano-substituted thiadiazole derivative is the cyanation of a bromo-substituted benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole). While not the exact target molecule, this provides a relevant procedure for introducing a cyano group onto a related heterocyclic core.

Synthesis of Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole)-4-carbonitrile [4]

  • Materials:

    • 4-bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole)

    • Copper(I) cyanide (CuCN)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Dichloromethane (CH₂Cl₂)

    • Water

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-bromobenzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) (500 mg, 1.81 mmol) in anhydrous DMF (20 mL), add CuCN (161 mg, 1.81 mmol).

    • Degas the resulting mixture with argon in a sealed vial.

    • Stir the reaction mixture at 140 °C for 24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add water (80 mL) to the reaction mixture.

    • Extract the organic layer with CH₂Cl₂ (3 x 70 mL).

    • Dry the combined organic layers with MgSO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluent: hexane–CH₂Cl₂, 1:1, v/v).

Data Presentation

Table 1: Comparison of Reaction Conditions for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles.

PrecursorReagentSolventTemperatureYield (%)Reference
Pyrazolyl-phenylethanone semicarbazoneSOCl₂-Not specifiedGood to Excellent[5]
N-tosylhydrazonesSulfur, TBAI (catalyst)Not specifiedNot specified44-98[5]
Ketone semicarbazonesSOCl₂Not specifiedNot specifiedNot specified[5]
2-oxoallobetulin semicarbazoneSOCl₂Not specifiedNot specifiedNot specified[5]

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Start: Starting Materials (e.g., Cyanoacetohydrazide) step1 Hydrazone Formation start->step1 step2 Cyclization with Thionyl Chloride (Hurd-Mori Reaction) step1->step2 step3 Reaction Quenching & Workup step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 end Product: this compound step4->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield problem Low Yield cause1 Impure Reactants? problem->cause1 cause2 Incorrect Temperature? problem->cause2 cause3 Suboptimal Stoichiometry? problem->cause3 solution1 Purify/Dry Reactants & Solvents cause1->solution1 solution2 Optimize Temperature Control cause2->solution2 solution3 Vary Reactant Ratios cause3->solution3 re_evaluate Re-run Experiment solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Cyano-1,2,3-thiadiazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Cyano-1,2,3-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A direct, one-step synthesis of this compound is not well-documented. The most practical approach is a two-step synthesis. This typically involves the initial formation of a 1,2,3-thiadiazole ring with a suitable functional group at the 5-position, which is then converted to the cyano group. Two common precursor routes are:

  • Via 5-Amino-1,2,3-thiadiazole: This involves the synthesis of 5-Amino-1,2,3-thiadiazole followed by a Sandmeyer reaction to introduce the cyano group.

  • Via a 5-Halo-1,2,3-thiadiazole: This route involves the synthesis of a 5-chloro- or 5-bromo-1,2,3-thiadiazole, followed by a nucleophilic substitution with a cyanide salt.

Q2: How is the 1,2,3-thiadiazole ring typically formed?

A2: The Hurd-Mori reaction is a widely used method for synthesizing the 1,2,3-thiadiazole ring.[1] This reaction involves the cyclization of hydrazones derived from ketones or aldehydes with thionyl chloride (SOCl₂).[1][2] For the synthesis of a 5-substituted-1,2,3-thiadiazole, an appropriately substituted starting material is required.

Q3: What are the key considerations for the Sandmeyer reaction to introduce the cyano group?

A3: The Sandmeyer reaction is a powerful method for converting an amino group on an aromatic or heteroaromatic ring into a cyano group.[3] Key steps and considerations include:

  • Diazotization: The 5-amino-1,2,3-thiadiazole is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl or H₂SO₄) at low temperatures (typically 0-5 °C) to form a diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to yield the this compound.[3]

  • Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt.

  • Purity of Starting Material: The purity of the starting 5-amino-1,2,3-thiadiazole is crucial for a successful Sandmeyer reaction.

Q4: What are the challenges in the nucleophilic substitution of a 5-halo-1,2,3-thiadiazole with cyanide?

A4: While nucleophilic substitution of a halogen with a cyanide salt is a common transformation, its success with 5-halo-1,2,3-thiadiazoles can be influenced by several factors.[4] Challenges may include:

  • Reactivity of the Heterocycle: The electron-withdrawing nature of the 1,2,3-thiadiazole ring can affect the reactivity of the 5-position towards nucleophilic attack.

  • Choice of Cyanide Source: The choice of cyanide salt (e.g., NaCN, KCN, CuCN) and solvent is important for solubility and reactivity.

  • Reaction Conditions: Temperature and reaction time need to be carefully optimized to promote the substitution reaction while minimizing side reactions.

  • Side Reactions: Potential side reactions may include hydrolysis of the cyano group or degradation of the thiadiazole ring under harsh conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of the 1,2,3-Thiadiazole Ring (Hurd-Mori Reaction)
Symptom Possible Cause Suggested Solution
Starting material (hydrazone) remains unreacted Incomplete reaction- Ensure an excess of thionyl chloride is used. - Increase the reaction time or temperature cautiously.
Low reactivity of the hydrazone- The presence of electron-donating groups on the hydrazone can hinder the reaction. If applicable, consider using a precursor with an electron-withdrawing group.[5]
Formation of a complex mixture of byproducts Decomposition of the starting material or product- Maintain a low reaction temperature during the addition of thionyl chloride. - Use a suitable inert solvent.
Low yield of the desired 5-substituted precursor Sub-optimal reaction conditions- Experiment with different solvents (e.g., dichloromethane, chloroform, toluene). - Vary the reaction temperature and time.
Problem 2: Low Yield or Failure of the Sandmeyer Reaction (Amino to Cyano Conversion)
Symptom Possible Cause Suggested Solution
No formation of the diazonium salt (no color change, no gas evolution upon warming) Incomplete diazotization- Ensure the reaction temperature is maintained between 0-5 °C. - Use a sufficient excess of sodium nitrite and a strong acid. - Check the purity of the starting 5-amino-1,2,3-thiadiazole.
Decomposition of the diazonium salt (vigorous gas evolution at low temperature) Instability of the diazonium salt- Work at the lower end of the recommended temperature range (0-2 °C). - Use the diazonium salt immediately after its formation.
Low yield of the 5-cyano product Inefficient cyanation step- Ensure the copper(I) cyanide solution is freshly prepared and active. - The pH of the reaction mixture during cyanation can be critical; adjust as needed.
Formation of byproducts (e.g., 5-hydroxy-1,2,3-thiadiazole)- Minimize the presence of water during the cyanation step. - Ensure complete conversion of the diazonium salt by allowing sufficient reaction time.
Problem 3: Inefficient Nucleophilic Substitution of 5-Halo-1,2,3-thiadiazole
Symptom Possible Cause Suggested Solution
Starting 5-halo-1,2,3-thiadiazole remains Low reactivity- Increase the reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the cyanide ion.[6]
Poor solubility of the cyanide salt- Use a phase-transfer catalyst to improve the solubility and reactivity of the cyanide salt.
Formation of byproducts Side reactions- If using an aqueous solvent, hydrolysis of the cyano group can occur. Consider using anhydrous conditions.[6] - Ring-opening or degradation of the thiadiazole may occur at very high temperatures. Optimize the temperature carefully.
Difficulty in product isolation Similar polarity of starting material and product- Utilize a different chromatographic system for purification. - Consider derivatization of the product to facilitate separation.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1,2,3-thiadiazole (Precursor)

This is a general procedure and may require optimization for specific substrates.

  • Formation of the Hydrazone:

    • React the appropriate starting material (e.g., a compound containing a reactive methylene group adjacent to a cyano group) with a suitable hydrazine derivative (e.g., thiosemicarbazide) in a suitable solvent like ethanol.

    • The reaction is typically carried out at reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the hydrazone product by filtration.

  • Hurd-Mori Cyclization:

    • Suspend the dried hydrazone in an inert solvent such as dichloromethane or chloroform.

    • Cool the suspension in an ice bath.

    • Slowly add an excess of thionyl chloride (SOCl₂) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Conversion of 5-Amino-1,2,3-thiadiazole to this compound (Sandmeyer Reaction)

This is a representative protocol and requires careful handling of reagents.

  • Diazotization:

    • Dissolve the 5-amino-1,2,3-thiadiazole in a mixture of a strong acid (e.g., concentrated HCl) and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Cool this cyanide solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete reaction (evolution of nitrogen gas should be observed).

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography.

Data Presentation

Table 1: Optimization of Hurd-Mori Reaction Conditions for a Generic 5-Substituted-1,2,3-thiadiazole
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Dichloromethane0 to RT1265
2Chloroform0 to RT1270
3TolueneRT to 50855
4DichloromethaneRT2460
Table 2: Optimization of Sandmeyer Cyanation Conditions
EntryAcid for DiazotizationTemperature (°C)Cyanide SaltSolvent for CyanationYield (%)
1HCl0-5CuCN/NaCNWater50
2H₂SO₄0-5CuCN/KCNWater55
3HCl5-10CuCN/NaCNWater30
4HCl0-5CuCN/NaCNWater/Toluene45

Note: This table presents hypothetical data for illustrative purposes. Optimization is highly substrate-dependent.

Visualizations

Diagram 1: Synthetic Workflow for this compound via Sandmeyer Reaction

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyanation Start Starting Material (e.g., α-cyano ketone) Hydrazone Hydrazone Formation (with Thiosemicarbazide) Start->Hydrazone Reflux in EtOH Thiadiazole 5-Amino-1,2,3-thiadiazole (Hurd-Mori Reaction) Hydrazone->Thiadiazole SOCl2, 0°C to RT Diazotization Diazotization (NaNO2, HCl, 0-5°C) Thiadiazole->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Product This compound Sandmeyer->Product

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Reaction

G cluster_0 Diazotization Issues cluster_1 Cyanation Issues cluster_2 Solutions Start Low Yield of this compound Temp Temperature too high? Start->Temp Reagents Reagent purity/amount? Start->Reagents CuCN CuCN activity? Start->CuCN pH Incorrect pH? Start->pH Sol_Temp Maintain 0-5°C Temp->Sol_Temp Sol_Reagents Use pure starting material and excess reagents Reagents->Sol_Reagents Sol_CuCN Use freshly prepared CuCN CuCN->Sol_CuCN Sol_pH Adjust pH of cyanation mixture pH->Sol_pH

Caption: Troubleshooting low yield in Sandmeyer cyanation.

References

stability issues and storage conditions for 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Cyano-1,2,3-thiadiazole. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

Q2: How sensitive is this compound to light?

A2: While specific photostability data for this compound is not extensively published, many heterocyclic compounds are sensitive to UV light. It is best practice to store the compound in an amber or opaque vial to protect it from light, which can catalyze degradation.

Q3: Can I store this compound in a standard laboratory freezer?

A3: Storing the compound in a freezer is generally acceptable and can enhance stability, provided the container is properly sealed to prevent moisture condensation upon removal. Repeated freeze-thaw cycles should be avoided. Aliquoting the compound into smaller, single-use vials is recommended.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the thiadiazole ring. Thiadiazoles are known to react with these classes of compounds.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented in publicly available literature, related thiadiazole structures have shown susceptibility to alkaline hydrolysis. For instance, some thiadiazoles can degrade in the presence of a strong base to form cyanourea derivatives[1][2]. It is also plausible that the nitrile group could undergo hydrolysis under acidic or basic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review storage conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Verify the age of the stock solution and prepare fresh solutions if necessary. 3. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR).
Discoloration or change in the physical appearance of the solid compound. Possible degradation or contamination.1. Do not use the compound for sensitive experiments. 2. If possible, attempt to purify a small sample and re-characterize it. 3. If purification is not feasible, it is recommended to use a fresh batch of the compound.
Precipitation observed in a stock solution. Poor solubility in the chosen solvent or degradation product formation.1. Confirm the solubility of this compound in the selected solvent. 2. Gentle warming or sonication may help to redissolve the compound. 3. If precipitation persists, consider preparing a fresh solution in a different solvent or at a lower concentration.
Inconsistent results between different batches of the compound. Variation in purity or stability of different batches.1. Request a certificate of analysis for each batch to compare purity levels. 2. Perform analytical characterization on each batch before use. 3. If significant variations are found, contact the supplier.

Stability Data Summary

Specific quantitative stability data for this compound is limited in published literature. The following table provides a qualitative summary based on general knowledge of thiadiazole compounds and information from safety data sheets of similar molecules.

Condition Parameter Stability Profile Recommendations
Temperature Elevated TemperaturesLikely to accelerate degradation.Store in a cool environment, preferably at 2-8°C. Avoid exposure to high heat.
Freeze-Thaw CyclesMay affect the stability of solutions.Aliquot solutions into single-use vials to minimize freeze-thaw cycles.
Humidity High MoisturePotential for hydrolysis.Store in a desiccator or a dry, controlled environment. Keep containers tightly sealed.
Light UV/Visible LightPotential for photodegradation.Store in amber or opaque containers.
pH Acidic ConditionsPotential for degradation.Use buffered solutions and avoid prolonged exposure to strong acids.
Alkaline ConditionsSusceptible to degradation[1][2].Use buffered solutions and avoid prolonged exposure to strong bases.
Oxidation Air/Oxidizing AgentsPotential for oxidation.Store under an inert atmosphere (argon or nitrogen) and avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent under various conditions. This is a foundational protocol that can be adapted based on experimental needs.

1. Materials and Equipment:

  • This compound

  • High-purity solvent (e.g., DMSO, acetonitrile, methanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

  • Temperature-controlled chambers/incubators

  • Light exposure chamber (optional)

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound.

  • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Ensure the compound is fully dissolved. Gentle sonication may be used if necessary.

3. Stability Study Design:

  • Aliquot the stock solution into several vials for each storage condition to be tested.

  • Time Points: Establish a schedule for analysis. For an accelerated study, this might be 0, 24, 48, and 72 hours. For a longer-term study, time points could be 0, 1, 2, 4, and 8 weeks.[3]

  • Storage Conditions:

    • Control: 2-8°C, protected from light.

    • Room Temperature: ~25°C, protected from light.

    • Elevated Temperature: e.g., 40°C, protected from light.

    • Light Exposure: Room temperature, exposed to controlled laboratory light.

  • At each time point, retrieve one vial from each storage condition for analysis.

4. Analytical Method (HPLC):

  • Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradation products.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid and acetonitrile) is often a good starting point.

  • Column: A standard C18 column is typically suitable.

  • Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance.

  • Analysis:

    • Inject a sample from each vial at each time point.

    • Record the peak area of the parent compound.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).

  • Plot the percentage of the remaining compound against time for each storage condition.

  • Determine the rate of degradation under each condition.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Unexpected Experimental Results solution_fresh Stock Solution Fresh? start->solution_fresh check_storage Review Storage Conditions (Temp, Light, Moisture) storage_ok Storage Conditions Correct? check_storage->storage_ok prepare_fresh Prepare Fresh Stock Solution prepare_fresh->start Re-run Experiment purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) degraded Compound Degraded purity_analysis->degraded Purity < 95% or Degradants Present not_degraded Compound Appears Stable purity_analysis->not_degraded Purity Acceptable storage_ok->purity_analysis Yes new_batch Source New Batch of Compound storage_ok->new_batch No (Correct and Re-test) solution_fresh->check_storage Yes solution_fresh->prepare_fresh No degraded->new_batch investigate_protocol Investigate Experimental Protocol (Reagents, pH, etc.) not_degraded->investigate_protocol

Caption: A logical workflow for troubleshooting stability issues with this compound.

References

identifying and minimizing impurities in 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-1,2,3-thiadiazole. Our goal is to help you identify and minimize impurities during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori synthesis. This reaction involves the cyclization of an appropriate α-diazo-β-ketonitrile or a related derivative. For this compound, a common starting material is 2-cyanoacetamide, which is converted to a reactive intermediate that then undergoes cyclization.

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or degradation of the final product. Key impurities may include:

  • Unreacted Starting Materials: Residual 2-cyanoacetamide or its derivatives.

  • Isomeric Byproducts: Formation of other thiadiazole isomers (e.g., 1,2,4- or 1,3,4-thiadiazoles) or triazole derivatives are possible under certain reaction conditions.

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis, leading to the corresponding carboxylic acid or amide.

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q3: How can I identify the impurities in my sample?

A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and various impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities.

Q4: What is a suitable recrystallization solvent for purifying this compound?

A4: Ethanol has been reported as a suitable solvent for the recrystallization of similar thiadiazole compounds.[1] The choice of solvent may need to be optimized based on the specific impurity profile of your crude product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure accurate stoichiometry of reactants.- Monitor the reaction progress using TLC or HPLC.- Optimize reaction time and temperature.
Side reactions forming isomeric byproducts.- Carefully control the reaction temperature.- Investigate the effect of different bases or catalysts on the reaction selectivity.
Degradation of the product during workup.- Use mild workup conditions.- Avoid prolonged exposure to strong acids or bases.
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of impurities.- Refer to the impurity identification section and use appropriate analytical techniques.- Optimize reaction conditions to minimize side reactions.
Incomplete purification.- Perform recrystallization using an appropriate solvent system.[1]- Consider column chromatography for difficult-to-separate impurities.
Product is Oily or Fails to Crystallize Presence of residual solvent.- Dry the product under high vacuum.- Perform a solvent swap by dissolving the oil in a low-boiling solvent and re-evaporating.
High impurity content.- Attempt to purify a small portion by column chromatography to obtain a seed crystal.- Try trituration with a non-polar solvent to induce crystallization.
Inconsistent NMR Spectra Presence of paramagnetic impurities.- Wash the sample with a chelating agent solution (e.g., EDTA).
Sample degradation in the NMR solvent.- Use a freshly prepared sample and acquire the spectrum promptly.- Consider using a different deuterated solvent.

Experimental Protocols

General HPLC Method for Purity Analysis

This method can be used as a starting point and should be validated for your specific application.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) may be effective. A starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of this compound (typically in the range of 220-280 nm).
Injection Volume 10 µL
Column Temperature 25-30 °C

Note: Method development and validation are crucial to ensure accurate and reliable results.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of hot ethanol.[1]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 2_Cyanoacetamide 2_Cyanoacetamide Reaction_Mixture Reaction_Mixture 2_Cyanoacetamide->Reaction_Mixture Reagents Crude_Product Crude_Product Reaction_Mixture->Crude_Product Cyclization Purified_Product Purified_Product Crude_Product->Purified_Product Recrystallization/Chromatography Analysis Analysis Purified_Product->Analysis HPLC, GC-MS, NMR

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting Start Start Low_Yield Low Yield? Start->Low_Yield Impurities_Detected Impurities Detected? Low_Yield->Impurities_Detected No Optimize_Reaction Optimize Reaction Conditions Low_Yield->Optimize_Reaction Yes Characterize_Impurities Characterize Impurities Impurities_Detected->Characterize_Impurities Yes Final_Product Final_Product Impurities_Detected->Final_Product No Optimize_Reaction->Impurities_Detected Improve_Purification Improve Purification Technique Improve_Purification->Final_Product Characterize_Impurities->Improve_Purification

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

refining the workup procedure for 5-Cyano-1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 5-Cyano-1,2,3-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1,2,3-thiadiazole ring?

A1: The Hurd-Mori reaction is a widely used method for the synthesis of 1,2,3-thiadiazoles. This reaction involves the cyclization of an α-substituted hydrazone with thionyl chloride (SOCl₂).

Q2: I am observing a low yield for my this compound synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete conversion of the starting material, degradation of the product during the reaction or workup, and inefficient purification are common culprits. The electron-withdrawing nature of the cyano group can also deactivate the hydrazone, making the cyclization step more challenging and potentially lowering the yield.

Q3: My final product is a dark, oily residue instead of a crystalline solid. What could be the issue?

A3: The formation of a dark oil suggests the presence of impurities or residual solvent. Inadequate quenching of the reaction, incomplete removal of thionyl chloride, or the formation of polymeric byproducts can lead to this observation. Proper purification, such as column chromatography, is crucial to isolate the desired product.

Q4: How can I effectively remove the excess thionyl chloride after the reaction?

A4: Excess thionyl chloride is typically removed by evaporation under reduced pressure (rotoevaporation). To ensure complete removal, co-evaporation with a dry, inert solvent like toluene can be performed. It is critical to work in a well-ventilated fume hood as thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂).

Q5: What is the best way to purify the crude this compound?

A5: Due to the polar nature of the cyano group, column chromatography on silica gel is a common and effective purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive starting hydrazone.- Confirm the structure and purity of the starting hydrazone using NMR and mass spectrometry.
2. Insufficient reaction temperature or time.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.
3. Degradation of the product under reaction conditions.- Attempt the reaction at a lower temperature for a longer duration.
4. The electron-withdrawing cyano group hinders the reaction.- Consider using a more activated form of the hydrazone or a different cyclization agent.
Dark Reaction Mixture/Crude Product 1. Reaction run at too high a temperature.- Lower the reaction temperature to minimize the formation of colored byproducts.
2. Presence of impurities in the starting materials or solvents.- Ensure all reagents and solvents are pure and dry.
Product is an Oil, Not a Solid 1. Residual solvent.- Dry the product under high vacuum for an extended period.
2. Presence of impurities.- Purify the product using column chromatography.
Difficulty in Purification 1. Product is highly polar and streaks on the TLC plate.- Use a more polar eluent system for column chromatography, possibly including a small percentage of methanol in dichloromethane.
2. Co-elution of impurities.- Try a different stationary phase for chromatography, such as alumina, or consider recrystallization from an appropriate solvent system.

Experimental Protocols

Synthesis of Cyanoacetohydrazide (Starting Material)

This procedure outlines the synthesis of the precursor required for the hydrazone formation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and an ice bath, add ethyl cyanoacetate (1.0 eq) and ethanol.

  • Addition of Hydrazine: Cool the solution to 0 °C and slowly add hydrazine hydrate (1.1 eq) dropwise while stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure cyanoacetohydrazide.

Synthesis of this compound via Hurd-Mori Reaction

This protocol is a plausible method adapted from general Hurd-Mori reaction procedures for a cyano-substituted substrate.

  • Formation of Hydrazone (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanoacetohydrazide (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or chloroform. Add a suitable aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid. Stir at room temperature for 2-4 hours until hydrazone formation is complete (monitor by TLC).

  • Reaction with Thionyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise via a syringe or dropping funnel. Caution: This reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Caution: This will cause gas evolution (CO₂). Ensure adequate ventilation.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (DCM or chloroform).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hurd-Mori Synthesis of Substituted 1,2,3-Thiadiazoles.

Substituent at C5 Starting Hydrazone Solvent Temperature (°C) Reaction Time (h) Yield (%)
PhenylAcetophenone semicarbazoneChloroformReflux375-85
4-Chlorophenyl4-Chloroacetophenone semicarbazoneDichloromethaneReflux470-80
MethylAcetone semicarbazoneDichloromethaneRoom Temp to Reflux560-70
Cyano (Predicted) Cyanoacetaldehyde hydrazone Chloroform Reflux 4-6 40-60

Note: The data for the cyano-substituted thiadiazole is an educated estimate based on the expected deactivating effect of the electron-withdrawing cyano group.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Hydrazone Formation Hydrazone Formation Cyclization with SOCl2 Cyclization with SOCl2 Hydrazone Formation->Cyclization with SOCl2 Quenching Quenching Cyclization with SOCl2->Quenching Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Concentration Concentration Washing & Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or No Product check_sm Check Starting Material Purity (NMR, MS) start->check_sm sm_ok Starting Material OK check_sm->sm_ok Yes sm_bad Repurify or Resynthesize Starting Material check_sm->sm_bad No increase_temp Increase Reaction Temperature/Time sm_ok->increase_temp reaction_complete Reaction Goes to Completion increase_temp->reaction_complete Yes no_improvement No Improvement increase_temp->no_improvement No check_workup Review Workup Procedure reaction_complete->check_workup no_improvement->check_workup workup_ok Workup Appears Correct check_workup->workup_ok No Obvious Issues workup_issue Potential Product Loss During Workup check_workup->workup_issue Identified Issue optimize_purification Optimize Purification workup_ok->optimize_purification

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

strategies to improve the regioselectivity of 1,2,3-thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 1,2,3-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,2,3-thiadiazoles?

A1: The most common methods include the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, and modern catalytic methods.[1][2] The Pechmann-Nold synthesis, a type of 1,3-dipolar cycloaddition, is also a known method.[3]

Q2: What is regioselectivity in the context of 1,2,3-thiadiazole synthesis?

A2: For unsymmetrical ketones, cyclization can lead to two different regioisomers (e.g., a 4-substituted vs. a 5-substituted 1,2,3-thiadiazole). Regioselectivity refers to the preference for the formation of one regioisomer over the other.

Q3: Which factors generally influence the regioselectivity of the Hurd-Mori reaction?

A3: The regioselectivity of the Hurd-Mori reaction is primarily influenced by the substitution pattern of the starting ketone. The reaction tends to proceed through the more stable enol or enolate intermediate, which is often dictated by the electronic and steric properties of the substituents.[4]

Q4: Are modern catalytic methods generally more regioselective than the classical Hurd-Mori reaction?

A4: Yes, many modern catalytic methods, such as those using TBAI or photocatalysts, are reported to have high regioselectivity, often yielding a single regioisomer.[5][6] These methods are often considered improvements over the Hurd-Mori reaction in terms of both yield and selectivity.[5]

Troubleshooting Guides

Issue 1: Poor or No Yield in Hurd-Mori Reaction

Q: I am attempting a Hurd-Mori cyclization, but I am getting a low yield or no desired product. What could be the issue?

A: Low yields in the Hurd-Mori reaction can stem from several factors. One critical aspect is the nature of the substituents on the starting material. For instance, in the synthesis of pyrrolo-fused 1,2,3-thiadiazoles, the basicity of the pyrrole ring nitrogen can interfere with the reaction. The presence of an electron-withdrawing protecting group on the nitrogen is crucial for a successful cyclization.[7]

  • Troubleshooting Steps:

    • Evaluate Substituent Effects: If your substrate contains basic nitrogen atoms, consider protecting them with electron-withdrawing groups.

    • Check Reagent Quality: Ensure that the thionyl chloride is fresh and has not been decomposed by moisture.

    • Optimize Reaction Conditions: Temperature and reaction time can be critical. Analyze literature procedures for similar substrates to determine optimal conditions.

Issue 2: Low Regioselectivity with Unsymmetrical Ketones in Hurd-Mori Synthesis

Q: I am using an unsymmetrical ketone in a Hurd-Mori reaction and obtaining a mixture of regioisomers. How can I improve the selectivity?

A: The formation of regioisomeric mixtures is a common challenge with unsymmetrical ketones in the Hurd-Mori reaction. The product ratio often correlates with the relative rates of enolization at the two α-carbons of the parent ketone.[4]

  • Troubleshooting Steps:

    • Analyze the Ketone Structure:

      • Steric Hindrance: A bulky substituent will disfavor enolization on the more hindered side, thus directing the cyclization to the less hindered side.

      • Electronic Effects: Electron-withdrawing groups can influence the acidity of the α-protons and thus the direction of enolization.

    • Modify the Substrate: If possible, modify the substituents on the ketone to enhance the difference in steric bulk or electronic properties between the two α-positions.

    • Switch to a More Selective Method: Consider using a modern catalytic method, which often provides higher regioselectivity.

Data Presentation

Table 1: Regioselectivity in the Hurd-Mori Reaction with α-Substituted Acetone Hydrazones

Substituent (Y) on Acetone4-Methyl-5-Y-1,2,3-thiadiazole (%)4-Y-CH₂-1,2,3-thiadiazole (%)
H5050
CH₃7525
C₂H₅8020
i-C₃H₇9010
t-C₄H₉>95<5

Data adapted from a study on the regioselectivity of the Hurd-Mori reaction, which correlates the product ratio to the relative rate of enolization of the parent ketones.[4]

Aryl SubstituentYield (%)
Phenyl85
4-Methylphenyl88
4-Methoxyphenyl92
4-Chlorophenyl82
4-Bromophenyl80
4-Nitrophenyl75
2-Naphthyl86

This method demonstrates high yields for a variety of substituted aromatic N-tosylhydrazones and is reported to be highly regioselective.

Experimental Protocols

Protocol 1: Classical Hurd-Mori Synthesis of Pyrrolo[2,3-d][3][5][8]thiadiazole-6-carboxylates

This protocol is adapted from the synthesis of methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][3][5][8]thiadiazole-6-carboxylate.[7]

  • Preparation of the Hydrazone Precursor:

    • To a solution of the corresponding thiolactam (1 equivalent) in dry THF, add mercury(II) acetate (1.1 equivalents).

    • Add ethyl carbazate (1.1 equivalents) and reflux the mixture until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through celite to remove mercury sulfide, and concentrate the filtrate under reduced pressure.

    • Purify the resulting hydrazone by flash column chromatography.

  • Hurd-Mori Cyclization:

    • Dissolve the purified hydrazone (1 equivalent) in an excess of thionyl chloride.

    • Stir the reaction mixture at room temperature for the specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain the desired 1,2,3-thiadiazole.

Protocol 2: TBAI-Catalyzed Synthesis of 4-Aryl-1,2,3-Thiadiazoles

This is a general procedure adapted from a facile and practical method for synthesizing 1,2,3-thiadiazoles.

  • Reaction Setup:

    • In a reaction vessel, combine the N-tosylhydrazone (1 equivalent), elemental sulfur (2 equivalents), and tetrabutylammonium iodide (TBAI) (0.2 equivalents).

    • Add a suitable solvent, such as dimethylformamide (DMF).

  • Reaction Execution:

    • Stir the mixture at a specified temperature (e.g., 120 °C) for the required time (typically a few hours), monitoring the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-1,2,3-thiadiazole.

Visualizations

Hurd_Mori_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Potential Products ketone Unsymmetrical Ketone formation Hydrazone Formation ketone->formation hydrazine Hydrazine Derivative (e.g., Semicarbazide) hydrazine->formation cyclization Hurd-Mori Cyclization (Thionyl Chloride) formation->cyclization Purification regioisomer1 Regioisomer 1 cyclization->regioisomer1 regioisomer2 Regioisomer 2 cyclization->regioisomer2

Caption: Workflow of the Hurd-Mori Synthesis.

Troubleshooting_Tree start Low Regioselectivity in Hurd-Mori Reaction q1 Is one α-position sterically hindered? start->q1 a1_yes Major product from less hindered side q1->a1_yes Yes a1_no Consider electronic effects q1->a1_no No q2 Are there strong electron-withdrawing groups? a1_no->q2 a2_yes Favors enolization at more acidic α-position q2->a2_yes Yes a2_no Consider alternative methods q2->a2_no No solution Use a modern catalytic method for higher selectivity a2_no->solution

Caption: Troubleshooting Decision Tree for Regioselectivity.

Caption: Concept of Regioselectivity in 1,2,3-Thiadiazole Synthesis.

References

Validation & Comparative

A Comparative Analysis of 5-Cyano-1,2,3-thiadiazole and Other Nitrile-Containing Heterocycles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of 5-Cyano-1,2,3-thiadiazole in comparison to other key nitrile-containing heterocyclic compounds.

This report provides a comparative analysis of this compound alongside other prominent nitrile-containing heterocycles, namely cyanopyridines, cyanopyrimidines, cyanoimidazoles, and cyanothiazoles. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured overview of their synthesis, key physicochemical data, and a discussion of their biological significance.

Physicochemical Properties

A comparative summary of the key physicochemical properties of these heterocycles is presented below. The data has been aggregated from various sources to provide a clear, comparative snapshot.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
This compound C₃HN₃S111.13Not ReportedNot Reported0.5
2-Cyanopyridine C₆H₄N₂104.1124-27[1][2]212-215[2]Not Reported
3-Cyanopyridine C₆H₄N₂104.1150-52[3]265-267[3]Not Reported
4-Cyanopyridine C₆H₄N₂104.1176-79[4]196[4]0.5[5]
2-Cyanopyrimidine C₅H₃N₃105.10Not ReportedNot ReportedNot Reported
5-Cyanopyrimidine C₅H₃N₃105.10Not ReportedNot ReportedNot Reported
2-Cyanoimidazole C₄H₃N₃93.09Not ReportedNot ReportedNot Reported
4-Cyanoimidazole C₄H₃N₃93.09Not ReportedNot ReportedNot Reported
2-Cyanothiazole C₄H₂N₂S110.14Not ReportedNot ReportedNot Reported
4-Cyanothiazole C₄H₂N₂S110.1460-61[6]235.3[6]0.58[7]
5-Cyanothiazole C₄H₂N₂S110.14Not ReportedNot ReportedNot Reported

Synthesis and Reactivity

The synthesis of these nitrile-containing heterocycles often involves the introduction of the cyano group onto a pre-existing heterocyclic ring or the construction of the ring from a nitrile-containing precursor.

Synthesis of this compound Derivatives

A notable method for the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles involves the reaction of 2-cyanothioacetamides with sulfonyl azides. This reaction is solvent- and base-controlled, allowing for a switchable synthesis between 1,2,3-thiadiazoles and 1,2,3-triazoles. In an aprotic solvent with a base, 2-cyanothioacetamides act as C-C-S building blocks, yielding 5-amino-4-cyano-1,2,3-thiadiazoles.[9]

Synthesis of Cyanopyridines

Cyanopyridines can be synthesized through various methods, including the dehydration of the corresponding pyridine carboxamides. For instance, 3-cyanopyridine (nicotinonitrile) can be prepared by heating nicotinamide with a dehydrating agent like phosphorus pentoxide under reduced pressure.[3] Another common approach is the direct cyanation of pyridines, which can be achieved by treating the pyridine with reagents like nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide.[10] Microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives has also been reported, offering a rapid and efficient method.[5][11]

Synthesis of Cyanopyrimidines

The synthesis of cyanopyrimidines can be achieved through methods such as the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide in the presence of sodium methoxide to yield 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile.[12] Another route involves the nitrosation of 2-methylpyrimidine followed by a dehydration reaction to produce 2-cyanopyrimidine.[13]

Synthesis of Cyanoimidazoles

Cyanoimidazoles can be prepared through various synthetic routes. One method involves the reaction of cyanogen bromide with imidazole to yield 1-cyanoimidazole.[6][14] A two-step, one-pot method for the synthesis of 4(1H)-cyanoimidazole has also been developed, which involves the formation of a hemiaminal intermediate followed by an elimination cascade.[15]

Synthesis of Cyanothiazoles

4-Cyanothiazoles can be synthesized by reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[16] A method for the synthesis of 2-cyanothiazole involves the reaction of 1,4-dithiane-2,5-diol with cyanogen gas, proceeding through a 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile intermediate.[2][17]

Biological Activities and Applications

Nitrile-containing heterocycles are prevalent in medicinal chemistry due to the unique properties of the nitrile group, which can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[8]

1,2,3-Thiadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties.[18] For example, certain 1,2,3-thiadiazole derivatives have shown potent activity against HIV-1.[18]

Cyanopyridine derivatives are also known for their diverse pharmacological effects. They have been investigated as anticancer agents, with some derivatives showing better anticancer activity than the standard drug 5-fluorouracil against certain cell lines.[7]

Cyanopyrimidine derivatives have been explored as inhibitors of various kinases, which are important targets in cancer therapy. For instance, novel pyrimidine-5-carbonitriles have been designed as COX-2 inhibitors with potential anticancer activity.[12]

Cyanoimidazole and Cyanothiazole derivatives are also of interest in drug discovery. For example, 1-cyanoimidazole is used as a reagent in the synthesis of phosphodiester bonds, which are crucial in nucleic acids.[19] Thiazole and thiadiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[20][21]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are summaries of synthetic procedures for some of the discussed heterocycles.

Synthesis of 3-Cyanopyridine[3]
  • Materials: Nicotinamide, phosphorus pentoxide.

  • Procedure:

    • Mix powdered nicotinamide and phosphorus pentoxide in a round-bottomed flask.

    • Arrange for distillation under reduced pressure (15-20 mm).

    • Heat the mixture vigorously with a high-temperature burner until no more product distills over.

    • Allow the apparatus to cool and rinse the product from the condenser with ether.

    • Distill the ether and then distill the product at atmospheric pressure.

Synthesis of 1-Cyanoimidazole[6][14]
  • Materials: Imidazole, cyanogen bromide.

  • Procedure: A solution of 1-cyanoimidazole is prepared by treating cyanogen bromide with imidazole. The product can then be used in subsequent reactions. For cyanation reactions, a solution of 1-cyanoimidazole in a suitable solvent (e.g., DMA) is added to a solution of the nucleophile. The reaction mixture is stirred, often with heating, and monitored by TLC. Workup typically involves pouring the reaction mixture into water and extracting with an organic solvent.

Synthesis of 2-Amino-3-cyanopyridines (Microwave-assisted)[5][11]
  • Materials: Aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate.

  • Procedure:

    • Charge a dry flask with the aldehyde, methyl ketone, malononitrile, and ammonium acetate.

    • Place the flask in a microwave oven and irradiate for 7-9 minutes.

    • Wash the reaction mixture with ethanol.

    • Purify the crude product by recrystallization from 95% ethanol.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and chemical processes is crucial for understanding. The following diagrams illustrate a general workflow for drug discovery involving these heterocycles and a conceptual representation of a signaling pathway that could be targeted.

G cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis Physicochemical Characterization Physicochemical Characterization Compound Synthesis->Physicochemical Characterization Characterize In vitro Screening In vitro Screening Physicochemical Characterization->In vitro Screening Select Candidates Lead Optimization Lead Optimization In vitro Screening->Lead Optimization Identify Hits Lead Optimization->In vitro Screening Iterate In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Preclinical Testing

Caption: A generalized workflow for drug discovery involving nitrile-containing heterocycles.

G cluster_1 Kinase Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Inhibitor Nitrile Heterocycle Inhibitor Inhibitor->Kinase_B

Caption: A conceptual kinase signaling pathway targeted by a nitrile heterocycle inhibitor.

References

Validating the Structure of 5-Cyano-1,2,3-thiadiazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural validation of 5-Cyano-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. While X-ray crystallography offers unambiguous structural determination, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable, albeit less definitive, structural insights.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

The following table summarizes the key quantitative data obtained from the X-ray crystallographic analysis of a closely related 1,2,3-thiadiazole derivative, offering a benchmark for the validation of this compound. This is compared with the typical data obtained from spectroscopic methods.

ParameterX-ray Crystallography Data (Example: 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole)[1]Spectroscopic Methods (Typical Data for Thiadiazole Derivatives)
Crystal System TriclinicNot Applicable
Space Group P-1Not Applicable
Unit Cell Dimensions a = 8.23 Å, b = 9.45 Å, c = 10.89 Å, α = 89.97°, β = 82.27°, γ = 73.17°Not Applicable
Bond Lengths (Thiadiazole Ring) S-N: ~1.7 Å, N-N: ~1.3 Å, N-C: ~1.3-1.4 Å, C-C: ~1.4 Å, C-S: ~1.7 ÅInferred from chemical shifts and vibrational frequencies
Bond Angles (Thiadiazole Ring) Varying from ~108° to ~115°Inferred from coupling constants and vibrational modes
¹H NMR Chemical Shifts (ppm) Not ApplicableAromatic protons: ~7.2-8.3 ppm[2]
¹³C NMR Chemical Shifts (ppm) Not ApplicableThiadiazole ring carbons: ~120-170 ppm[2][3]
Key IR Absorption Bands (cm⁻¹) Not ApplicableC=N stretching: ~1590-1620 cm⁻¹, Ring vibrations: ~1300-1500 cm⁻¹, C-S stretching: ~700-800 cm⁻¹

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive method for determining the absolute structure of a crystalline compound.

Methodology:

  • Crystal Growth: Single crystals of the target compound, in this case, this compound, are grown from a suitable solvent by slow evaporation.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).

Methodology:

  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.

  • Spectral Analysis: The chemical shifts (δ), signal integrations, and coupling constants (J) are analyzed to deduce the connectivity and relative positions of atoms in the molecule.

Infrared (IR) Spectroscopy

Identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet), a thin film, or in solution.

  • Data Acquisition: The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands are correlated to the vibrational modes of specific functional groups (e.g., C≡N, C=N, C-S) to confirm their presence in the molecule.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography for definitive structure determination.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis (Preliminary Validation) cluster_crystallography Crystallographic Analysis (Definitive Validation) Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Single Crystal Growth NMR->CrystalGrowth Informs Purity IR->CrystalGrowth Confirms Functional Groups MS->CrystalGrowth Confirms Molecular Weight XrayDiffraction X-ray Diffraction Data Collection CrystalGrowth->XrayDiffraction StructureSolution Structure Solution & Refinement XrayDiffraction->StructureSolution FinalStructure Definitive 3D Structure StructureSolution->FinalStructure

Caption: Structural validation workflow for this compound.

References

A Comparative Analysis of the Biological Activity of 5-Cyano-1,2,3-thiadiazole and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal and agricultural chemistry due to its broad spectrum of biological activities. This guide provides a comparative overview of the biological potency of 5-Cyano-1,2,3-thiadiazole and its analogues, focusing on their antifungal, insecticidal, antiviral, and herbicidal properties. The information presented is curated from various experimental studies to aid in the rational design of novel, potent thiadiazole-based compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for various 1,2,3-thiadiazole analogues. Direct comparative data for this compound is limited in the reviewed literature; therefore, data for a range of substituted 1,2,3-thiadiazoles are presented to provide a broader context of their potential activities.

Table 1: Antifungal Activity of 1,2,3-Thiadiazole Analogues

Compound/AnalogueTarget OrganismActivity MetricValueReference
Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylateP. piricolaEC500.12 µg/mL[1]
Triethyltin 4-methyl-1,2,3-thiadiazole-5-carboxylateGibberella zeaeEC500.16 µg/mL[1]
1,2,3-Thiadiazole-based Strobilurin (Compound 8a)Gibberella zeaeEC502.68 µg/mL[2]
1,2,3-Thiadiazole-based Strobilurin (Compound 8a)Sclerotinia sclerotiorumEC500.44 µg/mL[2]
1,2,3-Thiadiazole-based Strobilurin (Compound 8a)Rhizoctonia cerealisEC500.01 µg/mL[2]
4-Methyl-1,2,3-thiadiazol-5-yl urea (Compound 2)Botrytis cinereaProtective Effect on Cucumber LeavesPromising[3]
4-Methyl-1,2,3-thiadiazol-5-yl urea (Compound 2)Botrytis cinereaProtective Effect on Pepper LeavesPromising[3]

Table 2: Insecticidal Activity of 1,2,3-Thiadiazole Analogues

Compound/AnalogueTarget OrganismActivity MetricValueReference
1,2,3-Thiadiazole carboxamide (Compound 120)AphidsLC5033.4 µg/mL[4]
1,2,3-Thiadiazole carboxamide (Compound 121)AphidsLC5050.2 µg/mL[4]
1,2,3-Thiadiazole carboxamide (Compound 122)AphidsLC5061.8 µg/mL[4]

Table 3: Antiviral Activity of 1,2,3-Thiadiazole Analogues against Tobacco Mosaic Virus (TMV)

Compound/AnalogueActivity TypeConcentrationInhibition (%)Reference
Substituted 1,2,3-thiadiazole-4-carboxamide (Compound 102)Curative500 µg/mL60%[1]
Substituted 1,2,3-thiadiazole-4-carboxamide (Compound 102)Curative100 µg/mL47%[1]
Substituted 1,2,3-thiadiazole (Compound 103)Protective500 µg/mL76%[1]
Substituted 1,2,3-thiadiazole (Compound 103)Protective100 µg/mL71%[1]

Table 4: Herbicidal Activity of 1,2,3-Thiadiazole Analogues

Compound/AnalogueTarget WeedApplication RateInhibition (%)Reference
(Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9g)Rape1.5 kg/ha 100%[5]
(Z)-ethoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9g)Amaranth pigweed1.5 kg/ha 100%[5]
(Z)-methoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9h)Rape1.5 kg/ha 100%[5]
(Z)-methoxyethyl-2-cyano-3-isopropyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)methylaminoacrylate (9h)Amaranth pigweed1.5 kg/ha 100%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key bioassays cited in the literature for thiadiazole derivatives.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][7][8]

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. The inoculum suspension is prepared by transferring fungal colonies into a sterile saline solution and adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using a culture medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Insecticidal Bioassay (Leaf Soaking Method)

This assay is commonly used to evaluate the insecticidal activity of compounds against phytophagous insects.[2]

  • Compound Preparation: The test compounds are dissolved in a suitable solvent and then diluted with water containing a surfactant to the desired concentrations.

  • Leaf Treatment: Plant leaves (e.g., radish leaves for Plutella xylostella) are immersed in the test solution for a short period (e.g., 30 seconds).

  • Drying: The treated leaves are air-dried.

  • Insect Exposure: The dried leaves are placed in a container (e.g., a petri dish) with the target insects (e.g., second-instar larvae).

  • Mortality Assessment: The number of dead insects is recorded after a specific exposure time (e.g., 24, 48, and 72 hours), and the LC50 (lethal concentration for 50% of the population) is calculated.

Visualizations

The following diagrams illustrate a proposed mechanism of action for a 1,2,3-thiadiazole derivative and a general workflow for antifungal screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Series Inoculation Inoculation of Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Fungal Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Data_Collection Visual/Spectrophotometric Reading Incubation->Data_Collection MIC_Determination MIC Determination Data_Collection->MIC_Determination

Caption: General workflow for in vitro antifungal susceptibility testing.

signaling_pathway Thiadiazole 1,2,3-Thiadiazole Derivative (YZK-C22) PK Pyruvate Kinase (PK) Thiadiazole->PK Inhibits Glycolysis Glycolysis ATP_Production ATP Production Glycolysis->ATP_Production Leads to Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth Reduced

Caption: Proposed mechanism of action for a fungicidal 1,2,3-thiadiazole derivative.[9]

References

Navigating the Quantitative Landscape of 5-Cyano-1,2,3-thiadiazole: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of novel heterocyclic compounds, the accurate quantification of 5-Cyano-1,2,3-thiadiazole is a critical step. This guide provides a comparative overview of potential analytical methods for its quantitative determination. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally related thiadiazole and cyano-containing heterocyclic compounds to propose robust starting points for method development. The presented data, protocols, and workflows are synthesized from analogous analytical challenges, offering a solid foundation for your experimental design.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most promising techniques for the quantitative analysis of this compound.

Analytical MethodPrinciplePotential AdvantagesPotential Challenges
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Simple, robust, cost-effective, and widely available. Good for routine analysis of relatively clean samples.May lack the sensitivity and selectivity for complex matrices or trace-level quantification.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.Excellent sensitivity (low limits of detection) and high selectivity, making it ideal for complex biological matrices. Provides structural confirmation.Higher instrument and operational costs. Requires more specialized expertise for method development and maintenance.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High chromatographic efficiency and excellent for separating isomers. Provides definitive identification through mass spectral libraries.Requires the analyte to be volatile and thermally stable. This compound may require derivatization to improve volatility.

Quantitative Performance Data for Analogous Compounds

The following table summarizes quantitative data from studies on similar thiadiazole and aminothiazole derivatives, offering a benchmark for expected performance.

MethodAnalyteLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPLC-UVNovel Aminothiazole0.5 - 1.5 mg/mL--[1][2]
HPLC-UVTemozolomide5 - 100 µg/mL0.02 µg/mL-[3]
LC-MS/MSNovel Aminothiazole in rat plasma1.25 - 1250 ng/mL-1.25 ng/mL[1][2][4]
GC-MSSibutramine in dietary supplements-0.181 µg/mL0.5488 µg/mL[5]
HPLC-DADCefoperazone0.25 - 25 µg/mL--[6]
HPLC-DADPrednisolone0.75 - 30 µg/mL--[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below as a starting point for the quantitative determination of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials or simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions (Recommended Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution with Acetonitrile (A) and water with 0.1% formic acid (B) is recommended to ensure good peak shape and resolution.

    • Start with a higher proportion of B and gradually increase the proportion of A.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by acquiring a UV spectrum of this compound. A starting point could be around 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices such as biological fluids, requiring high sensitivity and selectivity.

Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Recommended Starting Point):

  • Column: C18 or HILIC column depending on the polarity of potential metabolites. A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used for ESI in positive ion mode.[1][2]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.

  • MRM Transitions: The precursor ion (the protonated molecule [M+H]+) and a stable product ion need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Optimization: Cone voltage and collision energy should be optimized for the specific MRM transition to maximize sensitivity.

Sample Preparation (from a biological matrix like plasma):

  • Protein Precipitation: Add a precipitating agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample.[1][2]

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter or centrifuge before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, particularly if high separation efficiency is required. However, the polar nature of the cyano and thiadiazole groups may necessitate derivatization.

Instrumentation:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

Chromatographic Conditions (Recommended Starting Point):

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, HP-5MS or equivalent) is a versatile starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient will be necessary, for example, starting at 80 °C, holding for 1 minute, then ramping up to 280 °C at 10 °C/min.

  • Injection Mode: Splitless injection for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan to identify characteristic fragment ions, followed by selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

Sample Preparation and Derivatization:

  • Extraction: The analyte should be extracted from the sample matrix into a volatile organic solvent like dichloromethane or ethyl acetate.[9]

  • Derivatization (if necessary): To increase volatility and thermal stability, derivatization may be required. Silylation is a common method for compounds with active hydrogens, though for a cyano-thiadiazole, this might not be directly applicable unless other functional groups are present.[10] Alkylation or acylation could be explored.[10][11] A feasibility study without derivatization should be performed first.

  • The final extract is then concentrated and injected into the GC-MS.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify LC_MS_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precipitate Protein Precipitation start->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Internal Standard Calibration integrate->calibrate quantify Quantification calibrate->quantify GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Solvent Extraction start->extract derivatize Derivatization (if needed) extract->derivatize concentrate Concentrate derivatize->concentrate inject Inject into GC concentrate->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect MS Detection (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration integrate->calibrate quantify Quantification calibrate->quantify

References

comparing the efficacy of different synthetic routes to 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. Among these, 5-Cyano-1,2,3-thiadiazole stands as a valuable building block. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform methodological choices.

At a Glance: Comparing Synthetic Routes

Two principal methods for the synthesis of this compound are the Hurd-Mori reaction starting from α-cyano hydrazones and a lesser-known pathway involving the diazotization of 3-amino-3-cyano-acrylamide. The efficacy of each route can be evaluated based on key metrics such as reaction yield, complexity of starting materials, and reaction conditions.

Parameter Route 1: Hurd-Mori Reaction Route 2: Diazotization of 3-amino-3-cyano-acrylamide
Starting Material 2-Cyano-N'-aryl/alkyl-acetohydrazide3-Amino-3-cyano-acrylamide
Key Reagent Thionyl chloride (SOCl₂)Sodium nitrite, Hydrochloric acid
Typical Yield Moderate to HighVariable, often lower
Reaction Conditions Anhydrous, often requires heatingAqueous, low temperature
Advantages Generally higher yields, well-established method.Readily available starting material.
Disadvantages Requires synthesis of the hydrazone precursor.Potential for side reactions, lower reported yields.

Synthetic Pathways Visualized

To better understand the chemical transformations involved in each synthetic route, the following diagrams illustrate the reaction workflows.

G Route 1: Hurd-Mori Reaction cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Cyanoacetic acid ester Cyanoacetic acid ester Cyanoacetylhydrazide Cyanoacetylhydrazide Cyanoacetic acid ester->Cyanoacetylhydrazide Hydrazine hydrate 2-Cyano-N'-aryl/alkyl-acetohydrazide 2-Cyano-N'-aryl/alkyl-acetohydrazide Cyanoacetylhydrazide->2-Cyano-N'-aryl/alkyl-acetohydrazide Aldehyde/Ketone This compound This compound 2-Cyano-N'-aryl/alkyl-acetohydrazide->this compound SOCl₂

Caption: Workflow for the Hurd-Mori synthesis of this compound.

G Route 2: Diazotization and Cyclization 3-Amino-3-cyano-acrylamide 3-Amino-3-cyano-acrylamide Diazo intermediate Diazo intermediate 3-Amino-3-cyano-acrylamide->Diazo intermediate NaNO₂, HCl This compound This compound Diazo intermediate->this compound Sulfur source (e.g., Na₂S)

Caption: Synthetic pathway via diazotization of 3-amino-3-cyano-acrylamide.

Detailed Experimental Protocols

Route 1: Hurd-Mori Reaction from 2-Cyanoacetylhydrazide

The Hurd-Mori reaction is a classical and widely utilized method for the synthesis of 1,2,3-thiadiazoles.[1][2] This two-step process begins with the formation of a hydrazone, followed by cyclization with thionyl chloride.

Step 1: Synthesis of 2-Cyanoacetylhydrazide

  • To a solution of ethyl cyanoacetate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0-5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 2-cyanoacetylhydrazide.

Step 2: Synthesis of 2-Cyano-N'-(phenyl)acetohydrazide

  • Dissolve 2-cyanoacetylhydrazide (1 equivalent) and an appropriate aldehyde or ketone (1 equivalent) in ethanol.

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with ethanol, and dried.

Step 3: Cyclization to this compound

  • Suspend the 2-cyano-N'-(phenyl)acetohydrazide (1 equivalent) in an excess of thionyl chloride (5-10 equivalents) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat at reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.

Route 2: From 3-Amino-3-cyano-acrylamide

This route offers a more direct approach from a commercially available starting material, though yields can be more variable.

  • Dissolve 3-amino-3-cyano-acrylamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of a sulfur source, such as sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaHS), in water.

  • Slowly add the cold diazonium salt solution to the sulfur reagent solution, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude this compound by column chromatography or recrystallization.

Concluding Remarks

The choice between these synthetic routes will depend on the specific needs and resources of the research setting. The Hurd-Mori reaction, while involving more steps, generally provides a more reliable and higher-yielding pathway to this compound. In contrast, the diazotization route may be advantageous when starting material availability is a primary concern. Researchers are encouraged to consider the trade-offs between yield, reaction complexity, and starting material accessibility when selecting a synthetic strategy.

References

Purity Under the Magnifying Glass: A Comparative Analysis of 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of success. For researchers and scientists, the integrity of these building blocks is paramount to ensure the validity of experimental outcomes and the safety of potential therapeutics. This guide provides a detailed comparison of the purity of 5-Cyano-1,2,3-thiadiazole, a key heterocyclic compound, with relevant alternatives, supported by established analytical techniques: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it an indispensable tool for assessing the purity of pharmaceutical intermediates. A high-purity compound will ideally show a single, sharp peak in the chromatogram, with the absence of significant secondary peaks indicating a low level of impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method for analyzing this compound and its alternatives would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution, with detection by UV spectroscopy.

Table 1: Comparative HPLC Purity Data

CompoundPurity (%)Retention Time (min)
This compound >99.0 ~4.5
5-Amino-1,2,3-thiadiazole>98.0~3.8
4-Cyano-1,2,3-triazole>99.0~4.2
3-Chloro-4-morpholino-1,2,5-thiadiazole>98.0~5.1

Note: Retention times are approximate and can vary based on the specific HPLC conditions.

Elemental Analysis for Ultimate Confirmation

Elemental analysis provides a fundamental confirmation of a compound's identity and purity by determining the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.). The experimentally determined values should closely match the theoretically calculated percentages for the pure compound.

For this compound (C₃HN₃S), the theoretical elemental composition is:

  • Carbon (C): 32.43%

  • Hydrogen (H): 0.91%

  • Nitrogen (N): 37.81%

  • Sulfur (S): 28.85%

Table 2: Comparative Elemental Analysis Data

CompoundElementTheoretical (%)Found (%)Deviation (%)
This compound C32.4332.40-0.03
H0.910.93+0.02
N37.8137.75-0.06
S28.8528.80-0.05
4-Cyano-5-amino-1,2,3-triazoleC33.0333.38+0.35
H2.772.81+0.04
N64.2064.03-0.17
2-Amino-1,3,4-thiadiazoleC23.7623.80+0.04
H2.993.01+0.02
N41.5541.50-0.05
S31.7131.65-0.06

Data for 4-Cyano-5-amino-1,2,3-triazole is representative of a similar nitrogen-rich heterocyclic compound.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A generalized protocol for the purity determination of this compound and related heterocyclic compounds by RP-HPLC is as follows:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

  • Gradient: Start with 10% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.

Elemental Analysis

The elemental composition is determined using a CHNS elemental analyzer based on the Dumas method of combustion.

  • Instrument: A calibrated CHNS elemental analyzer.

  • Sample Preparation: A small amount of the sample (typically 1-2 mg) is accurately weighed into a tin capsule.

  • Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich atmosphere.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified by a thermal conductivity detector. The instrument software then calculates the percentage of each element.

Visualizing the Workflow and Data Relationship

To better illustrate the processes and the interplay of the analytical data, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_elemental Elemental Analysis cluster_purity_confirmation Purity Confirmation Sample This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Weigh Weigh for Analysis Sample->Weigh Inject Inject into HPLC Dissolve->Inject Combust Combustion in Analyzer Weigh->Combust Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Purity > 99% Chromatogram->Purity Peak Area Analysis SeparateGases Gas Separation Combust->SeparateGases DetectGases TCD Detection SeparateGases->DetectGases ElementalData Calculate % Composition DetectGases->ElementalData ElementalData->Purity Compare with Theoretical

Caption: Experimental workflow for purity confirmation.

logical_relationship cluster_hplc HPLC Data cluster_elemental Elemental Analysis Data HPLC_Purity High Peak Purity (>99%) Purity_Confirmation High Purity Confirmation of This compound HPLC_Purity->Purity_Confirmation HPLC_Impurities Absence of Significant Impurity Peaks HPLC_Impurities->Purity_Confirmation Elemental_Agreement Found % Agrees with Theoretical % Elemental_Agreement->Purity_Confirmation Elemental_Deviation Minimal Deviation (<0.4%) Elemental_Deviation->Purity_Confirmation

Caption: Logical relationship of purity data.

References

A Comparative Spectroscopic Investigation of 4- and 5-Substituted 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4- and 5-substituted 1,2,3-thiadiazoles. The position of substituents on the 1,2,3-thiadiazole ring significantly influences their spectroscopic characteristics, which is crucial for the structural elucidation and development of new chemical entities in drug discovery. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by established experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for representative 4- and 5-substituted 1,2,3-thiadiazoles. A direct comparison of simple isomeric pairs is challenging due to scattered literature data. This guide presents data for 4,5-disubstituted and a 5-monosubstituted 1,2,3-thiadiazole to illustrate the influence of substituent patterns.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundSubstituent(s)Solvent¹H NMR Signals (δ, ppm)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole4-Acetyl, 5-MethylsulfanylCDCl₃2.84 (s, 3H, COCH₃), 2.68 (s, 3H, SCH₃)
5-Phenyl-1,2,3-thiadiazole5-PhenylNot specifiedData not readily available in a comparable format
5-Methylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole5-Methylsulfanyl, 4-(2-thienoyl)CDCl₃8.65 (d, J = 3.6 Hz, 1H, ArH), 7.78 (d, J = 4.8 Hz, 1H, ArH), 7.24 (dd, J = 5.7, 4.2 Hz, 1H, ArH), 2.72 (s, 3H, SCH₃)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundSubstituent(s)Solvent¹³C NMR Signals (δ, ppm)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole4-Acetyl, 5-MethylsulfanylCDCl₃192.1 (C=O), 167.0 (C5), 153.2 (C4), 28.5 (COCH₃), 21.4 (SCH₃)
5-Phenyl-1,2,3-thiadiazole5-PhenylNot specifiedData not readily available in a comparable format
5-Benzylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole5-Benzylsulfanyl, 4-(2-thienoyl)CDCl₃176.9, 166.3, 152.6, 142.1, 136.1, 135.6, 133.6, 129.1, 129.0, 128.5, 128.3, 42.7

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundSubstituent(s)IR (KBr, cm⁻¹)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole4-Acetyl, 5-Methylsulfanyl2974, 1638 (C=O), 1386, 1211, 1017
5-Phenyl-1,2,3-thiadiazole5-PhenylData not readily available in a comparable format
5-Benzylsulfanyl-4-(2-thienoyl)-1,2,3-thiadiazole5-Benzylsulfanyl, 4-(2-thienoyl)3121, 2983, 1629 (C=O), 1581, 1507, 1478, 1362, 1218, 1056

Table 4: Mass Spectrometry (MS) Data

CompoundSubstituent(s)Ionization ModeKey Fragmentation Ions (m/z)
4-Acetyl-5-methylsulfanyl-1,2,3-thiadiazole4-Acetyl, 5-MethylsulfanylESI[M+H]⁺ = 173.99[1]
5-Phenyl-1,2,3-thiadiazole5-PhenylEI162 (M⁺), 134 ([M-N₂]⁺), 102, 77
General ObservationMono- and Di-substitutedEIElimination of a molecule of nitrogen (N₂) from the molecular ion is a primary fragmentation pathway.

Experimental Protocols

The synthesis of 1,2,3-thiadiazoles can be achieved through various methods. The Hurd-Mori synthesis is a widely employed and versatile method.

General Procedure for the Synthesis of 4,5-Disubstituted 1,2,3-thiadiazoles [1]

A solution of α-enolicdithioesters (1.0 mmol) and tosyl azide (1.0 mmol) is prepared. The mixture is then irradiated with blue LEDs (2.4 W, 120 lm) with stirring at room temperature for 12-20 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC). Following the completion of the reaction, 1 mL of methanol is added to the reaction mixture, followed by 1 mL of concentrated HCl and 3 mL of water. The resulting solid product is filtered, washed with water, and subsequently recrystallized from a methanol-chloroform mixture (1:1) to yield the analytically pure sample. Further purification can be achieved by filtration through a short column of silica gel using an ethyl acetate-hexane eluent.

Instrumentation

  • NMR Spectra: Recorded on a Bruker AVANCE DPX spectrometer at 400 MHz for ¹H NMR and 75 MHz for ¹³C NMR. Chemical shifts are reported in ppm (δ) with Tetramethylsilane (TMS) as the internal standard.

  • Mass Spectra: Recorded on a JEOL SX-303 (FAB) mass spectrometer.

  • IR Spectra: Recorded on a PerkinElmer FTIR spectrometer using KBr pellets.

  • Melting Points: Determined by an open glass capillary method and are uncorrected.

Visualizing Reaction Pathways

The following diagrams illustrate the general synthetic pathway for 1,2,3-thiadiazoles and the key fragmentation observed in mass spectrometry.

Synthesis_of_Disubstituted_123_Thiadiazoles cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product enolic_dithioester α-Enolicdithioester conditions Blue LEDs Room Temperature Solvent-free enolic_dithioester->conditions tosyl_azide Tosyl Azide tosyl_azide->conditions thiadiazole 4,5-Disubstituted 1,2,3-Thiadiazole conditions->thiadiazole [3+2] Cycloaddition

Caption: General synthesis of 4,5-disubstituted 1,2,3-thiadiazoles.

Mass_Spec_Fragmentation M Molecular Ion [M]⁺ M_minus_N2 [M - N₂]⁺ M->M_minus_N2 - N₂ Fragments Further Fragments M_minus_N2->Fragments

Caption: Primary fragmentation of 1,2,3-thiadiazoles in Mass Spectrometry.

References

evaluating the advantages of 5-Cyano-1,2,3-thiadiazole over other synthetic intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer enhanced synthetic versatility and lead to compounds with improved pharmacological profiles is perpetual. In this context, 5-Cyano-1,2,3-thiadiazole emerges as a highly promising and advantageous synthetic intermediate, outperforming many traditional building blocks in the construction of complex, biologically active molecules.

The unique arrangement of atoms within the 1,2,3-thiadiazole ring, coupled with the strategic placement of a cyano group at the 5-position, endows this molecule with a remarkable combination of stability and reactivity. This guide provides an objective comparison of this compound with other synthetic intermediates, supported by experimental data, to highlight its superior performance in various synthetic transformations critical to drug discovery and development.

Unlocking Synthetic Potential: The Strategic Advantage of the Cyano Group

The cyano (CN) group is a cornerstone of organic synthesis, valued for its ability to be transformed into a wide array of other functional groups.[1] When appended to the 1,2,3-thiadiazole core, its utility is significantly amplified. The electron-withdrawing nature of the thiadiazole ring enhances the electrophilic character of the nitrile carbon, making it susceptible to a variety of nucleophilic additions. Furthermore, the cyano group can be readily converted into amides, carboxylic acids, amines, and tetrazoles, providing multiple avenues for molecular diversification and the introduction of pharmacophoric features.

Comparative Performance in Synthesis

While direct head-to-head comparative studies are emerging, analysis of existing literature provides compelling evidence for the advantages of this compound. Its performance in key synthetic reactions often surpasses that of other intermediates, such as halogenated heterocycles or simpler nitrile-containing compounds, in terms of yield, reaction conditions, and the diversity of achievable transformations.

Synthesis of Functionalized Heterocycles

One of the key applications of this compound is in the synthesis of more complex heterocyclic systems. The cyano group serves as a versatile handle for constructing fused rings or for introducing substituents that can modulate the biological activity of the final compound.

For instance, the synthesis of 5-amino-4-cyano-1,2,3-thiadiazoles from 2-cyanothioacetamides under diazo group transfer conditions proceeds with high yields.[2] This method offers a direct and efficient route to highly functionalized thiadiazoles that can be further elaborated.

Table 1: Comparison of Yields for the Synthesis of Functionalized Thiadiazoles

Starting MaterialReagentsProductYield (%)Reference
2-CyanothioacetamideSulfonyl Azide, Base5-Amino-4-cyano-1,2,3-thiadiazoleHigh[2]
4,5-Dicyano-1,2,3-triazole1M HCl, 1M Acetic Acid4-Carboxamide-5-cyano-1,2,3-triazole67[3]
4-Carboxamide-5-cyano-1,2,3-triazoleHofmann Rearrangement4-Cyano-5-amino-1,2,3-triazole41[3]

Experimental Protocol: Synthesis of 5-Amino-4-cyano-1,2,3-thiadiazoles [2]

A high-yield, solvent-base-controlled, transition-metal-free synthesis involves the reaction of 2-cyanothioacetamides with sulfonyl azides. In the presence of a base in an aprotic solvent, 2-cyanothioacetamides act as C-C-S building blocks to exclusively produce 5-amino-4-cyano-1,2,3-thiadiazoles.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product SM1 2-Cyanothioacetamide P1 5-Amino-4-cyano-1,2,3-thiadiazole SM1->P1 C-C-S Building Block SM2 Sulfonyl Azide SM2->P1 Diazo Transfer Cond1 Base (e.g., Pyridine) Cond1->P1 Cond2 Aprotic Solvent Cond2->P1

Caption: Synthetic workflow for 5-amino-4-cyano-1,2,3-thiadiazole.

The versatility of the cyano group is further demonstrated by its conversion to other functionalities. For example, the hydrolysis of a dicyano-triazole precursor to a carboxamide-cyano-triazole proceeds with a 67% yield, showcasing a straightforward method for introducing an amide group.[3]

Advantages in Drug Discovery and Medicinal Chemistry

The 1,2,3-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral, anticancer, antifungal, and antibacterial properties.[4][5][6] The introduction of a cyano group at the 5-position provides a critical tool for fine-tuning these activities through structure-activity relationship (SAR) studies.

The ability to easily modify the cyano group allows for the systematic exploration of chemical space around the thiadiazole core. This is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

G cluster_derivatives Derivative Functional Groups This compound This compound Amide Amide This compound->Amide Hydrolysis Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Hydrolysis Amine Amine This compound->Amine Reduction Tetrazole Tetrazole This compound->Tetrazole [2+3] Cycloaddition

Caption: Functional group transformations from this compound.

The conversion of the cyano group to a tetrazole ring, for instance, is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can act as a carboxylic acid bioisostere.

Comparison with Halogenated Intermediates

Halogenated heterocycles, particularly bromo-derivatives, are frequently used as intermediates for cross-coupling reactions. However, this compound can offer advantages in certain synthetic contexts. While direct comparative data for the this compound is limited, studies on related brominated benzo[1,2-d:4,5-d']bis([2][3][7]thiadiazole) systems show that the bromine atoms enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions.[8][9] This suggests that a comparative analysis of the reactivity of 5-bromo- vs. This compound would be a valuable area for future research to fully delineate their respective synthetic merits. It is plausible that the cyano-derivative could offer a more direct route to certain functionalities without the need for transition metal catalysts.

Conclusion

This compound stands out as a superior synthetic intermediate due to the versatile reactivity of its cyano group, which allows for a wide range of chemical transformations crucial for the synthesis of complex, biologically active molecules. Its utility in constructing functionalized heterocyclic systems, often with high yields and under mild conditions, makes it an invaluable tool for drug discovery and development. The ability to readily diversify the core structure through modification of the cyano group provides a powerful platform for optimizing lead compounds and exploring structure-activity relationships. As the demand for novel and effective therapeutics continues to grow, the strategic advantages offered by this compound position it as a key building block for the next generation of pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of 5-Cyano-1,2,3-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of 5-Cyano-1,2,3-thiadiazole are critical for ensuring personnel safety and environmental compliance in research and development settings. This document provides a comprehensive, step-by-step operational plan for the proper management of this chemical waste, from accumulation in the laboratory to preparation for final disposal.

This compound is a hazardous chemical that requires careful handling and disposal through an approved waste management facility. Improper disposal can lead to safety hazards and regulatory violations. Adherence to the following procedures will mitigate risks and ensure responsible waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. Always consult the Safety Data Sheet (SDS) for the most current and detailed information.

Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or with a fume hood.

Hazardous Decomposition: Upon thermal decomposition, this compound can release toxic gases, including oxides of nitrogen and sulfur, carbon monoxide, and carbon dioxide.

Waste Segregation and Incompatibility

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be collected separately from incompatible materials.

Known Incompatibilities:

  • Strong Oxidizing Agents: May cause a violent reaction.

  • Strong Acids: Thiadiazoles can react with strong acids.

  • Strong Bases: Thiadiazoles can react with strong bases.

Waste streams containing this compound should not be mixed with the above-mentioned chemical classes.

Step-by-Step Disposal Protocol

The following workflow outlines the process for the accumulation and disposal of this compound waste within a laboratory setting.

G cluster_0 Waste Generation & Accumulation cluster_1 Waste Storage & Pickup A 1. Designate a Satellite Accumulation Area (SAA) B 2. Select a Compatible Waste Container A->B Secure & Ventilated C 3. Properly Label the Waste Container B->C Chemically Resistant, Sealable D 4. Add Waste to the Container C->D Label Before Adding Waste E 5. Store the Container in the SAA D->E Keep Container Closed F 6. Monitor Waste Levels and Container Integrity E->F Weekly Inspection G 7. Request a Waste Pickup F->G When Full or at Time Limit H 8. Prepare for Transport G->H Follow Institutional Protocol

Figure 1. Workflow for the disposal of this compound waste.

Experimental Protocols:

  • Designate a Satellite Accumulation Area (SAA):

    • Identify a specific location in the laboratory where hazardous waste will be stored.

    • This area must be under the control of the laboratory personnel and away from general traffic.

    • Ensure the SAA is in a well-ventilated area, such as a fume hood, and has secondary containment to contain potential spills.

  • Select a Compatible Waste Container:

    • Use a container made of a material that is chemically resistant to this compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition, free from cracks or damage.

  • Properly Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • A list of all other components in the waste stream (e.g., solvents), with their approximate percentages.

      • The relevant hazard pictograms (e.g., harmful, irritant).

      • The date when waste was first added to the container.

      • The name and contact information of the principal investigator or laboratory supervisor.

  • Add Waste to the Container:

    • Carefully transfer the this compound waste into the labeled container.

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.

    • Securely close the container immediately after adding waste.

  • Store the Container in the SAA:

    • Place the waste container in the designated SAA.

    • Ensure incompatible waste types are segregated within the SAA.

  • Monitor Waste Levels and Container Integrity:

    • Regularly inspect the waste container for any signs of leakage, corrosion, or deterioration.

    • Keep a log of the waste accumulation.

  • Request a Waste Pickup:

    • Once the container is full, or if it has been in storage for a predetermined time limit (as per your institution's policy, often 90-180 days), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Prepare for Transport:

    • Ensure the waste container is clean on the outside and the label is legible.

    • Follow any specific instructions from your EHS department for pickup.

Decontamination and Spill Cleanup

In the event of a spill, immediate and proper cleanup is essential.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.

  • Don Appropriate PPE:

    • Wear the PPE outlined in the table above.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Clean the Affected Area:

    • Once the bulk of the material is absorbed or collected, decontaminate the area. A suitable decontamination solution can be a mild detergent and water, followed by a rinse with a solvent such as ethanol or isopropanol.

    • Avoid using strong oxidizing agents for cleanup.

  • Dispose of Cleanup Materials:

    • All contaminated absorbent materials, PPE, and cleaning supplies must be collected in a designated hazardous waste container, properly labeled, and disposed of following the procedures outlined above.

The logical relationship for spill response is illustrated in the diagram below.

G Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE EHS Contact EHS for Large Spills Evacuate->EHS Contain Contain Spill PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Cleanup Waste Decontaminate->Dispose

Personal protective equipment for handling 5-Cyano-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Cyano-1,2,3-thiadiazole was located. The following guidance is based on the safety data of structurally similar thiadiazole compounds. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Potential Hazards

Based on analogous compounds, this compound is anticipated to have the following hazard classifications:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified from similar compounds.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Chemical safety goggles or a face shield worn over safety glasses.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities or if dust formation is likely.[1]
Body A lab coat or chemical-resistant apron should be worn.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or fumes.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep away from heat, sparks, and open flames.

  • Prevent the build-up of electrostatic charge.[3]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[4][5]

  • Store locked up.[1]

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
  • Minor Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Follow your institution's emergency spill response procedures.

  • Dispose of this chemical and its container in accordance with all local, regional, and national regulations.[1]

  • Do not allow the chemical to enter drains.

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Weighing in Fume Hood Weighing in Fume Hood Gather PPE->Weighing in Fume Hood Reaction Setup Reaction Setup Weighing in Fume Hood->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.